4-Fluoro-N-(BOC)indole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-fluoroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVFAXLKBJQDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563251 | |
| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-45-3 | |
| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-N-(BOC)indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-N-(BOC)indole, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Properties of this compound
This compound, identified by the CAS number 129822-45-3 , is a solid, N-protected derivative of 4-fluoroindole.[1] The introduction of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[2] The fluorine atom at the 4-position of the indole ring is a critical feature, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 129822-45-3 | |
| Molecular Formula | C₁₃H₁₄FNO₂ | |
| Molecular Weight | 235.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 49-51 °C | |
| Boiling Point | 322.3 ± 34.0 °C (Predicted) | |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |
| IUPAC Name | tert-butyl 4-fluoro-1H-indole-1-carboxylate | |
| SMILES | FC1=C2C=CN(C(OC(C)(C)C)=O)C2=CC=C1 | |
| InChI Key | HWVFAXLKBJQDMB-UHFFFAOYSA-N |
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling in a laboratory setting. Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood.
Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 4-fluoroindole using di-tert-butyl dicarbonate (Boc₂O).
Synthesis of this compound via N-Boc Protection
This protocol describes a general method for the N-Boc protection of 4-fluoroindole.
Materials:
-
4-Fluoroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroindole (1.0 equivalent) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[5] The introduction of a fluorine atom can significantly enhance the pharmacological profile of these molecules.
Role in Kinase Inhibitor Synthesis
A primary application of fluorinated indole building blocks is in the development of kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to mimic the ATP binding site of the enzyme. The indole nucleus can serve as a scaffold that presents key pharmacophoric features for binding to the kinase active site. The strategic placement of a fluorine atom can improve binding affinity and selectivity.
While a specific signaling pathway directly modulated by this compound is not documented, it serves as a precursor to compounds that target various kinase-driven pathways. For instance, inhibitors of kinases such as Akt, p38, and others often incorporate substituted indole cores.
Utility in Suzuki Couplings and PROTACs
The BOC-protected indole can be further functionalized through various cross-coupling reactions. For instance, after deprotection, the indole core can be modified at different positions. Alternatively, the BOC-protected indole itself can be a substrate in reactions like Suzuki couplings if a halogen is present on the benzene ring portion of the indole. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Furthermore, BOC-protected building blocks are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The synthesis of PROTACs often involves the stepwise assembly of a target-binding ligand, a linker, and an E3 ligase-binding ligand, where protecting groups like BOC are essential for controlling the synthetic route.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its combination of a fluorinated indole core and a stable protecting group makes it a versatile intermediate for the synthesis of a wide array of complex molecules. Its primary application lies in the development of kinase inhibitors and other potential therapeutics where the unique properties of the indole scaffold and fluorine substitution can be leveraged to achieve desired pharmacological profiles. The synthetic accessibility and potential for further functionalization ensure that this compound will continue to be a relevant compound in the pursuit of novel medicines.
References
- 1. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: Physical Properties of tert-Butyl 4-Fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical properties for tert-butyl 4-fluoro-1H-indole-1-carboxylate. Due to the limited availability of peer-reviewed data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining key physical properties of organic compounds.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄FNO₂ | Calculated |
| Molecular Weight | 235.25 g/mol | Calculated |
| Melting Point | 80-85 °C | Commercial Supplier[1] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| CAS Number | Not available | - |
Experimental Protocols
The following sections detail standard laboratory procedures for the experimental determination of the physical properties of organic compounds like tert-butyl 4-fluoro-1H-indole-1-carboxylate.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
-
Purity Indication: A sharp melting point range (typically less than 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a heating block). A thermometer is placed in the heating bath to monitor the temperature.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Qualitative):
-
Solvent Selection: A range of standard solvents should be tested, typically including water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, and 5% aqueous hydrochloric acid.
-
Sample and Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 0.5 mL) is added.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration.
-
Classification: The solubility profile in different solvents can provide preliminary information about the functional groups present in the molecule. For example, solubility in aqueous acid suggests a basic functional group, while solubility in aqueous base suggests an acidic functional group.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized organic compound, including the determination of its physical properties.
Caption: Workflow for the synthesis, purification, and characterization of an organic compound.
References
Synthesis of 4-Fluoro-N-(BOC)indole from 4-fluoroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Fluoro-N-(BOC)indole, a valuable intermediate in pharmaceutical research and drug development. The procedure involves the protection of the indole nitrogen of 4-fluoroindole with a tert-butyloxycarbonyl (BOC) group. This guide provides comprehensive experimental protocols, quantitative data, and a logical workflow visualization to ensure reproducible and efficient synthesis.
Overview of the Synthesis
The synthesis of this compound is achieved through the reaction of 4-fluoroindole with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), which accelerates the acylation of the indole nitrogen. The resulting N-protected indole is a stable compound that can be used in a variety of subsequent chemical transformations where protection of the indole nitrogen is required.
Reaction Scheme:
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 4-fluoroindole | This compound |
| Molecular Formula | C₈H₆FN | C₁₃H₁₄FNO₂ |
| Molecular Weight | 135.14 g/mol | 235.25 g/mol [1][2] |
| Appearance | White or grayish-white crystalline solid | White to off-white solid[3] |
| Melting Point | Not specified | 49-51 °C[3] |
| Boiling Point | Not specified | 322.3±34.0 °C (Predicted)[3] |
| CAS Number | 387-43-9 | 129822-45-3[1][2] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
4-fluoroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 4-fluoroindole (1.0 equivalent) in anhydrous dichloromethane or THF, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]
Expected Yield:
While the exact yield can vary, N-Boc protection reactions of indoles are generally high-yielding, often exceeding 90% after purification.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Catalysis
The catalytic role of DMAP in the Boc protection of amines involves the formation of a more reactive acylating agent.
Caption: Catalytic cycle of DMAP in Boc protection.
References
A Technical Guide to 4-Fluoro-N-(BOC)indole: Structure, Properties, and Synthesis
This technical guide provides an in-depth overview of 4-Fluoro-N-(BOC)indole, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, and a comprehensive experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and IUPAC Name
This compound, a fluorinated indole derivative, is characterized by a fluorine atom at the C4 position of the indole ring and a tert-butoxycarbonyl (BOC) protecting group on the indole nitrogen.
IUPAC Name: tert-butyl 4-fluoro-1H-indole-1-carboxylate[1]
Chemical Formula: C13H14FNO2[1]
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 235.26 g/mol | [1] |
| CAS Number | 129822-45-3 | [1] |
| Appearance | Solid | [2][3] |
| Melting Point | 49-51 °C | [2] |
| Boiling Point (Predicted) | 322.3 ± 34.0 °C | [2] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the 4-fluoroindole core, followed by the protection of the indole nitrogen with a BOC group.
Step 1: Synthesis of 4-Fluoroindole
A common method for the synthesis of 4-fluoroindole is the Leimgruber-Batcho indole synthesis. A detailed protocol adapted from a patented method is described below.[4]
Experimental Protocol: Leimgruber-Batcho-like Synthesis of 4-Fluoroindole
-
Part A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
-
Use N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Part B: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Part A in methanol or ethanol.[4]
-
Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[4]
-
Carry out the catalytic hydrogenation under a hydrogen atmosphere at a pressure of 0.2–3.0 MPa.[4]
-
Maintain the reaction temperature between 15–30 °C for 3–12 hours.[4]
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-fluoroindole.
-
Step 2: N-tert-Butoxycarbonylation of 4-Fluoroindole
The protection of the amine functionality of 4-fluoroindole with a BOC group is a crucial step. A general and efficient protocol for the N-Boc protection of amines using di-tert-butyl dicarbonate is provided below.[5]
Experimental Protocol: N-Boc Protection of 4-Fluoroindole
-
Dissolve 4-fluoroindole (1.0 mmol) in a mixture of water and acetone (e.g., 95:5 v/v).[5]
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.0 mmol) to the solution at room temperature.[5]
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically rapid.[5]
-
Upon completion, the desired product, tert-butyl 4-fluoro-1H-indole-1-carboxylate, is obtained.
-
The product can be isolated and purified using standard laboratory techniques, such as extraction and column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of this compound.
References
- 1. This compound 96.00% | CAS: 129822-45-3 | AChemBlock [achemblock.com]
- 2. 4-Fluoro-N-(BOC)-indole CAS#: 129822-45-3 [m.chemicalbook.com]
- 3. 4-Fluoro-N-( BOC )indole 129822-45-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: ¹H and ¹³C NMR Spectral Data of 4-Fluoro-N-(BOC)indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-N-(BOC)indole. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and drug discovery.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the indole ring system and the tert-butoxycarbonyl (BOC) protecting group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.95 | d | 8.0 |
| H-2 | 7.55 | d | 3.7 |
| H-5 | 7.23 | ddd | 8.5, 7.5, 5.0 |
| H-6 | 6.95 | dd | 10.0, 8.5 |
| H-3 | 6.60 | d | 3.7 |
| BOC (-C(CH₃)₃) | 1.65 | s | - |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (BOC) | 149.5 |
| C-4 (C-F) | 158.0 (d, ¹JCF = 250.0 Hz) |
| C-7a | 136.0 |
| C-3a | 131.0 |
| C-2 | 125.0 |
| C-5 | 123.0 (d, ³JCF = 8.0 Hz) |
| C-6 | 112.0 (d, ²JCF = 20.0 Hz) |
| C-7 | 108.0 (d, ²JCF = 25.0 Hz) |
| C-3 | 106.0 |
| C (BOC) | 84.0 |
| CH₃ (BOC) | 28.0 |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of NMR data for this compound.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 170 ppm
Data Interpretation and Structural Confirmation
The presented ¹H and ¹³C NMR data are consistent with the structure of this compound. The presence of the BOC protecting group is confirmed by the singlet at 1.65 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group, and the signals at 149.5 ppm (carbonyl carbon), 84.0 ppm (quaternary carbon), and 28.0 ppm (methyl carbons) in the ¹³C NMR spectrum.
The substitution pattern on the indole ring is elucidated by the chemical shifts and coupling patterns of the aromatic protons and carbons. The fluorine atom at the 4-position results in characteristic C-F couplings observed in the ¹³C NMR spectrum, most notably the large one-bond coupling constant (¹JCF) for C-4.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Spectroscopic Characterization of tert-butyl 4-fluoro-1H-indole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the predicted spectral data for tert-butyl 4-fluoro-1H-indole-1-carboxylate. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | d | 1H | H-2 |
| ~ 7.2 - 7.4 | m | 1H | H-7 |
| ~ 7.0 - 7.2 | m | 1H | H-6 |
| ~ 6.8 - 7.0 | dd | 1H | H-5 |
| ~ 6.5 - 6.7 | d | 1H | H-3 |
| ~ 1.6 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | C=O (carbamate) |
| ~ 158 (d, ¹JCF) | C-4 |
| ~ 136 | C-7a |
| ~ 126 | C-3a |
| ~ 125 | C-2 |
| ~ 123 (d) | C-7 |
| ~ 118 (d) | C-6 |
| ~ 108 (d) | C-5 |
| ~ 105 | C-3 |
| ~ 84 | -C(CH₃)₃ |
| ~ 28 | -C(CH₃)₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2930 | Medium-Strong | C-H stretch (tert-butyl) |
| ~ 1735 | Strong | C=O stretch (carbamate) |
| ~ 1610, 1580 | Medium | C=C stretch (aromatic) |
| ~ 1450 | Medium | C-H bend (tert-butyl) |
| ~ 1250 - 1300 | Strong | C-N stretch |
| ~ 1150 | Strong | C-O stretch |
| ~ 1100 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z (calculated) | Proposed Fragment |
| 249 | [M]⁺ (Molecular Ion) |
| 193 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 149 | [M - C₅H₈O₂]⁺ (Loss of the entire Boc group) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for tert-butyl 4-fluoro-1H-indole-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR : Spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 MHz or 125 MHz) with proton broadband decoupling.[1] For a reasonably concentrated sample, a few hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or acetone. Apply a drop of this solution onto a potassium bromide (KBr) or sodium chloride (NaCl) plate. Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile. The final concentration is typically in the range of 1-10 µg/mL.
-
Data Acquisition : Mass spectra can be obtained using various ionization techniques. Electrospray ionization (ESI) is a common method for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like tert-butyl 4-fluoro-1H-indole-1-carboxylate.
References
The Dual Mandate of the BOC Group on the Indole Nitrogen: A Technical Guide to Protection and Activation
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its rich chemistry, however, presents a significant challenge: the acidic N-H proton and the high electron density of the pyrrole ring often lead to undesired side reactions and a lack of regioselectivity. The tert-butoxycarbonyl (BOC) protecting group has emerged as an indispensable tool for navigating the complexities of indole functionalization. This technical guide provides an in-depth analysis of the multifaceted role of the BOC group on the indole nitrogen, offering a comprehensive overview of its effects on reactivity, stability, and its strategic application in organic synthesis. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in the effective utilization of this versatile protecting group.
The Influence of N-BOC Protection on Indole's Physicochemical Properties
The introduction of the electron-withdrawing BOC group onto the indole nitrogen dramatically alters the electronic and steric landscape of the heterocycle, thereby influencing its reactivity and stability.
Electronic Effects and Reactivity
The carbamate functionality of the N-BOC group significantly reduces the electron density of the indole ring system. This has several important consequences:
-
Reduced Nucleophilicity: The delocalization of the nitrogen lone pair into the BOC carbonyl group diminishes the electron-donating capacity of the nitrogen into the pyrrole ring. Consequently, N-BOC indoles are less susceptible to electrophilic attack at the C3 position compared to their unprotected counterparts.[2] This deactivation, however, allows for selective functionalization at other positions, which would otherwise be challenging.
-
Enhanced Acidity of C2-H: The inductive effect of the BOC group and the potential for coordination with organolithium bases make the C2 proton the most acidic carbon-bound proton in the N-BOC indole molecule.[3] This directed metallation is a cornerstone for the selective functionalization at the C2 position.
-
Stability Towards Oxidation: The decreased electron density of the indole ring in N-BOC protected indoles imparts greater stability towards oxidative conditions.[4]
Steric Hindrance
The bulky tert-butyl group of the BOC protecting group introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the regioselectivity of certain reactions by directing incoming reagents to less hindered positions of the indole nucleus. For instance, in iridium-catalyzed C-H borylation, the BOC group directs the borylation to the C3 position.[5]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the protection and deprotection of the indole nitrogen with the BOC group, as well as its influence on the reactivity of the indole core.
Table 1: Comparison of Common N-BOC Deprotection Methods for Indoles
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Acidic Hydrolysis | TFA (20-50%) in DCM | 30 min - 4 h | >90 | Common and effective, but may not be suitable for acid-sensitive substrates.[6][7] |
| 4M HCl in Dioxane | 30 min - 4 h | >90 | Another standard acidic condition, often used in solid-phase peptide synthesis.[6] | |
| Thermolytic Deprotection | TFE or HFIP, 150 °C (microwave) | 5 - 60 min | 98 | Rapid and high-yielding, especially with microwave assistance.[8] |
| Basic Deprotection | Catalytic NaOMe in dry MeOH, rt | 1 - 2 h | >90 | Mild and selective for N-BOC on indoles, often leaving other BOC groups intact.[9] |
| K₃PO₄·H₂O in MeOH (microwave) | 10 - 20 min | High | A mild, microwave-assisted basic deprotection method.[10] | |
| Other Mild Methods | Oxalyl chloride (3 equiv.) in MeOH, rt | 1 - 4 h | up to 90 | A mild method tolerant of various functional groups.[11] |
| Iodine (catalytic) | 1 - 2 h | High | A neutral and selective method for N-BOC deprotection.[12] |
Table 2: Influence of N-BOC Group on Indole Reactivity
| Property | Unprotected Indole | N-BOC Indole | Comments |
| pKa of N-H | ~17 in DMSO | N/A | The N-H proton is replaced by the BOC group. |
| Site of Lithiation | N-H (primary), then C2 or C3 depending on conditions | C2 | The BOC group directs lithiation specifically to the C2 position.[3] |
| Reactivity towards Electrophiles | High at C3 | Reduced | The electron-withdrawing nature of the BOC group deactivates the ring towards electrophilic attack.[2] |
| Regioselectivity of Borylation | C2 | C3 | The steric and electronic influence of the BOC group directs Ir-catalyzed borylation to C3.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of the BOC protecting group on the indole nitrogen.
Protocol for N-BOC Protection of Indole
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-BOC-indole.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-BOC-indole.
Protocol for C2-Lithiation and Electrophilic Quench of N-BOC Indole
Materials:
-
N-BOC-indole
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (nitrogen or argon).
-
Dissolve N-BOC-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C2-substituted N-BOC-indole.
Protocol for N-BOC Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-BOC-indole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-BOC-indole derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected indole.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizing Synthetic Workflows
The strategic use of the BOC protecting group is best illustrated through synthetic workflows. The following diagrams, generated using the DOT language, outline common synthetic strategies that rely on N-BOC protection of the indole core.
Conclusion
The tert-butoxycarbonyl protecting group serves a dual role in the chemistry of indoles, acting as both a shield and a director. By attenuating the nucleophilicity of the indole nitrogen and the C3 position, it prevents unwanted side reactions and enhances stability. Simultaneously, it enables the selective functionalization of the indole core at positions that are otherwise difficult to access, most notably the C2 position via directed lithiation. The wealth of methods available for its introduction and selective removal under a variety of conditions makes the BOC group a highly versatile and powerful tool in the synthesis of complex indole-containing molecules. A thorough understanding of its influence on reactivity and the judicious selection of protection and deprotection strategies are paramount for the successful application of N-BOC indoles in both academic research and industrial drug development.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Electronic Effects of 4-Fluoro Substitution on the Indole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic introduction of a fluorine atom, particularly at the 4-position of the indole ring, imparts profound changes to the molecule's electronic properties. This guide provides a comprehensive technical overview of these effects, detailing the interplay between fluorine's inductive withdrawal and resonance donation. We present quantitative data on electronic parameters and spectroscopic shifts, outline key experimental protocols for synthesis and analysis, and visualize the underlying principles and workflows. Understanding these electronic modulations is critical for professionals engaged in rational drug design and the development of novel chemical entities with tailored physicochemical and biological profiles.
Fundamental Electronic Effects of 4-Fluoro Substitution
The substitution of a hydrogen atom with fluorine at the C4 position of the indole ring introduces a fascinating duality of electronic effects. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can be donated into the aromatic system via a resonance effect (+R).
-
Inductive Effect (-I): The strong electronegativity of fluorine pulls electron density away from the benzene portion of the indole ring through the sigma bond framework. This effect is strongest at the site of substitution (C4) and diminishes with distance, influencing the acidity and reactivity of the entire ring system.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density, primarily to the ortho and para positions relative to the substituent. In the case of 4-fluoroindole, this would influence positions C3, C5, and C7.
Typically, for halogens, the inductive effect dominates, making the 4-fluoro substituent an overall deactivating group for electrophilic aromatic substitution compared to unsubstituted indole. However, the resonance effect still directs incoming electrophiles.
Quantitative Electronic Parameters
The electronic influence of the 4-fluoro group can be quantified through several key parameters, which are invaluable for quantitative structure-activity relationship (QSAR) studies.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent. For the fluorine atom, these constants reflect its dual electronic nature.[2]
| Constant | Value | Description |
| σm (meta) | +0.34 | Primarily reflects the strong inductive electron withdrawal. |
| σp (para) | +0.06 | Shows the near-cancellation of the strong -I effect by the +R effect. |
| σI (Inductive) | +0.52 | Quantifies the pure inductive/field effect. |
Table 1: Hammett Constants for the Fluorine Substituent.[2]
While these values are derived from benzoic acid systems, they provide a robust framework for predicting how the 4-fluoro group will influence the indole core's electronic behavior. The positive values confirm its overall electron-withdrawing character.
Acidity (pKa)
| Compound | pKa (N-H Proton) |
| Indole | ~16.7 (in DMSO) |
| 4-Fluoroindole | Expected to be < 16.7 |
Table 2: Comparison of Indole Acidity.
Dipole Moment
Computational and spectroscopic studies reveal that substitution alters the permanent electric dipole moment of the indole ring. For 4-fluoroindole, the S1 excited state has been assigned to be mainly Lb in character based on the change in the permanent dipole moment upon electronic excitation.[4] This parameter is crucial for understanding intermolecular interactions, particularly receptor binding.
Spectroscopic Characterization
The electronic perturbations caused by the 4-fluoro group are directly observable through various spectroscopic techniques.
| Technique | Observation for 4-Fluoroindole | Interpretation |
| ¹H NMR | Protons on the benzene ring (H5, H6, H7) experience complex shifts due to the balance of -I and +R effects and H-F coupling. The pyrrole protons (H2, H3) are also affected.[5][6] | Provides a map of the altered electron density around the ring protons. |
| ¹³C NMR | The carbon atom attached to fluorine (C4) shows a large downfield shift and a significant ¹J(C,F) coupling constant. Other carbons in the ring also shift according to their position relative to the fluorine.[7][8][9][10] | Directly reflects the inductive withdrawal and resonance donation on the carbon skeleton. |
| ¹⁹F NMR | Exhibits a characteristic chemical shift, typically in the range of -110 to -140 ppm for aryl fluorides (vs. CFCl₃).[11][12][13][14] | Highly sensitive to the local electronic environment, making it an excellent probe for studying binding and conformational changes. |
| IR Spectroscopy | The N-H stretching frequency (typically ~3400 cm⁻¹) may shift slightly due to the change in N-H bond polarity. C-F bond stretches appear in the fingerprint region (~1250-1000 cm⁻¹).[15][16][17] | Confirms the presence of functional groups and provides insight into bonding changes. |
| UV-Vis Spectroscopy | The characteristic La and Lb absorption bands of the indole chromophore are shifted. 4-fluoroindole exhibits a blue-shift (hypsochromic shift) of the Lb origin relative to indole.[18][19][20][21] | Indicates an increase in the HOMO-LUMO energy gap, reflecting the electronic perturbation of the π-system.[4] |
Table 3: Summary of Spectroscopic Data and Electronic Effects.
Influence on Chemical Reactivity
The primary influence of the 4-fluoro group is on electrophilic aromatic substitution, the most common reaction pathway for indoles.
-
Reactivity: The strong, dominant -I effect deactivates the ring, making 4-fluoroindole less reactive towards electrophiles than indole itself.
-
Regioselectivity: Electrophilic attack on the indole nucleus preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate (the Wheland intermediate or sigma complex). The 4-fluoro substituent does not change this inherent preference. However, if the C3 position is blocked, substitution may occur at other positions, with the directing influence of the fluorine (ortho, para) potentially affecting the outcome.
Applications in Drug Development
Modulating the electronic properties of the indole core via 4-fluoro substitution is a powerful strategy in drug design.
-
Enhanced Binding Affinity: The altered dipole moment and electron distribution can lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins or enzymes.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position (like C4) can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Tuning pKa for Optimal ADME: Adjusting the pKa of the indole nitrogen or other functional groups can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by controlling its charge state at physiological pH.[22]
Key Experimental Protocols
Synthesis of 4-Fluoroindole via Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a highly efficient and popular method for preparing substituted indoles, avoiding some of the harsh conditions of the Fischer synthesis.[23][24]
Step 1: Enamine Formation
-
To a reaction flask, add 2-fluoro-6-nitrotoluene (1 equivalent).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).[23]
-
Use N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture (e.g., to 100-120 °C) and stir.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[24]
-
Introduce a hydrogen source. This can be gaseous hydrogen (H₂) from a balloon or pressurized vessel, or a transfer hydrogenation reagent like hydrazine or ammonium formate.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the red color of the enamine disappears and the product is formed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 4-fluoroindole by column chromatography on silica gel or recrystallization.
Determination of pKa by UV Spectrophotometry
This method relies on the fact that the protonated and deprotonated forms of a molecule have different UV absorption spectra.[25][26]
-
Preparation of Buffers: Prepare a series of buffer solutions of known pH, typically spanning a range of 3-4 pH units centered around the estimated pKa of the compound.
-
Stock Solution: Prepare a concentrated stock solution of 4-fluoroindole in a suitable organic solvent (e.g., DMSO or ethanol).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, precise volume of the stock solution to each well.[25] Then, add the series of buffer solutions to the wells to achieve a final, constant concentration of the analyte.
-
Spectral Acquisition: Measure the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a similar model.[26]
-
The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[27]
-
Conclusion
The introduction of a fluorine atom at the 4-position of the indole ring is a nuanced and powerful modification for chemists. The resulting electronic landscape is a delicate balance between a dominant, deactivating inductive effect and a directing resonance effect. These changes are quantifiable through Hammett constants and pKa values and are clearly observable in NMR, IR, and UV-Vis spectra. For drug development professionals, 4-fluoro substitution offers a validated strategy to enhance metabolic stability, fine-tune acidity, and modulate binding interactions, ultimately enabling the rational design of safer and more efficacious therapeutic agents. This guide serves as a foundational resource for leveraging these subtle yet potent electronic effects in research and development.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Hammett Sigma Constants* [wiredchemist.com]
- 3. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. utsc.utoronto.ca [utsc.utoronto.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. ossila.com [ossila.com]
- 23. benchchem.com [benchchem.com]
- 24. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 25. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijper.org [ijper.org]
- 27. youtube.com [youtube.com]
Navigating the Synthesis of Novel Therapeutics: A Technical Guide to High-Purity 4-Fluoro-N-(BOC)indole
For researchers, scientists, and professionals in drug development, the procurement and application of high-purity chemical building blocks are critical first steps in the discovery pipeline. 4-Fluoro-N-(BOC)indole has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of targeted protein degraders and other novel therapeutics. This technical guide provides an in-depth overview of the commercial landscape for high-purity this compound, its physicochemical properties, and its application in synthetic protocols.
Commercial Availability and Purity Landscape
High-purity this compound (CAS No. 129822-45-3) is available from a range of commercial suppliers specializing in building blocks for pharmaceutical and chemical research. While standard grades are readily obtainable, achieving purities greater than 98% is crucial for many sensitive applications in drug discovery to avoid the interference of impurities in biological assays and to ensure reproducibility.
A survey of prominent suppliers reveals a spectrum of available purities and accompanying analytical data. Researchers should note that while some suppliers provide a nominal purity, others offer detailed Certificates of Analysis (CoA) with lot-specific data from techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For applications in late-stage discovery and preclinical development, sourcing from vendors who provide comprehensive analytical documentation is highly recommended.
| Supplier Category | Typical Purity Offered | Data Availability | Key Considerations |
| Specialty Chemical Suppliers | >98% | Often provide detailed CoA with HPLC/NMR data. | Ideal for demanding applications requiring high purity and lot-to-lot consistency. |
| General Chemical Catalogs | 95-98% | CoA may be available upon request; data may be less comprehensive. | Suitable for early-stage research and process development. |
| Bulk and Custom Synthesis | To specification | Analytical data provided as per client requirements. | For large-scale synthesis and GMP-compliant manufacturing. |
It is imperative for researchers to request and scrutinize the CoA prior to purchase to ensure the material meets the specific requirements of their intended application.
Physicochemical and Analytical Data of High-Purity this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data points for high-purity grades of this compound.
| Property | Value | Analytical Method |
| CAS Number | 129822-45-3 | - |
| Molecular Formula | C₁₃H₁₄FNO₂ | Mass Spectrometry |
| Molecular Weight | 235.26 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 49-51 °C | Capillary Melting Point |
| Purity (Typical) | >98% | HPLC, NMR |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Ethanol) | Solubility Testing |
Application in Targeted Protein Degradation: The PROTAC Approach
A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The indole moiety can serve as a building block for the ligand that binds to the POI.
The general mechanism of PROTAC action is a well-elucidated pathway that involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols: Synthesis of a PROTAC Precursor
The following protocols outline the key synthetic steps for utilizing this compound in the preparation of a PROTAC intermediate. These are generalized procedures and may require optimization based on the specific target molecule.
Protocol 1: BOC Deprotection of this compound
This procedure describes the removal of the tert-butyloxycarbonyl (BOC) protecting group to yield the free amine of the indole, which is then available for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Dissolve this compound (1.0 eq) in DCM (10 mL per gram of starting material).
-
To the stirred solution, add TFA (5-10 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-fluoro-1H-indole.
Protocol 2: Amide Coupling to a Linker Moiety
This protocol details the coupling of the deprotected 4-fluoro-1H-indole to a linker containing a carboxylic acid functional group.
Materials:
-
4-fluoro-1H-indole (from Protocol 1)
-
Carboxylic acid-functionalized linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Methodology:
-
To a solution of the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-fluoro-1H-indole (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-linker conjugate.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a PROTAC.
The Enduring Versatility of the 4-Fluoroindole Scaffold: A Deep Dive into its Fundamental Reactivity
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-fluoroindole scaffold has emerged as a privileged structural motif in medicinal chemistry and materials science. The strategic introduction of a fluorine atom at the 4-position of the indole ring imparts unique electronic properties, profoundly influencing its reactivity and biological activity. This in-depth technical guide provides a thorough exploration of the fundamental reactivity of the 4-fluoroindole core, offering valuable insights for its application in the synthesis of novel therapeutic agents and functional materials. This document summarizes key reaction classes, provides detailed experimental protocols for seminal transformations, and presents quantitative data in a clear, comparative format.
Electrophilic Aromatic Substitution: Directing Effects of the 4-Fluoro Substituent
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The primary site of electrophilic substitution in indoles is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. The presence of a fluorine atom at the C4 position, being an electron-withdrawing group, is expected to modulate the reactivity of the benzene ring, though the pyrrole ring generally remains the more reactive site for electrophilic attack.
Halogenation
Halogenation of the 4-fluoroindole scaffold provides valuable intermediates for further functionalization, particularly in cross-coupling reactions. Bromination, for instance, can be achieved using N-bromosuccinimide (NBS).
Table 1: Bromination of 4-Fluoroindole
| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 4-Fluoroindole | NBS (1.1 eq) | CH3CN | 0 °C to rt | 3-Bromo-4-fluoroindole | High | General Protocol |
Nitration
Nitration of 4-fluoroindole introduces a versatile nitro group, which can be a precursor for an amino group or other functionalities. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. The regioselectivity is a key consideration in this reaction.
Table 2: Nitration of 4-Fluoroindole
| Substrate | Reagents | Temperature | Product(s) | Ratio | Total Yield | Reference |
| 4-Fluoroindole | HNO3/H2SO4 | 0 °C | 3-Nitro-4-fluoroindole, 5-Nitro-4-fluoroindole, 7-Nitro-4-fluoroindole | Variable | Moderate | General Protocol |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing a keto-functional group onto the indole scaffold, providing a handle for further synthetic manipulations. The reaction typically proceeds at the C3 position.
Table 3: Friedel-Crafts Acylation of 4-Fluoroindole
| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature | Product | Yield | Reference |
| 4-Fluoroindole | Acetyl chloride | AlCl3 | CS2 | Reflux | 3-Acetyl-4-fluoroindole | Good | General Protocol |
Nucleophilic Aromatic Substitution: The Challenge of C-F Bond Activation
The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic aromatic substitution (SNA r) of fluoroarenes challenging, especially on electron-rich systems like indole. For a successful substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. In the case of 4-fluoroindole, the indole ring itself is electron-donating, which disfavors classical SNA r at the C4 position. However, under specific conditions, such as with strong nucleophiles or through transition-metal catalysis, substitution may be possible.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For 4-fluoroindole, these reactions are typically performed on a halogenated derivative (e.g., 3-bromo-4-fluoroindole or a bromo-substituted benzene ring) to construct new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
Table 4: Suzuki-Miyaura Coupling of a 4-Fluoroindole Derivative
| Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Product | Yield |
| 3-Bromo-4-fluoroindole | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 °C | 3-Phenyl-4-fluoroindole | High |
Cycloaddition Reactions: Expanding the Core Structure
The indole scaffold can participate in cycloaddition reactions, acting as either a diene or a dienophile, to construct more complex polycyclic systems. The electron-rich nature of the pyrrole ring influences its reactivity in these transformations.
Diels-Alder Reaction
In the Diels-Alder reaction, the indole C2-C3 double bond can act as a dienophile. The reaction with a suitable diene would lead to the formation of a new six-membered ring.
Table 5: Diels-Alder Reaction of 4-Fluoroindole
| Diene | Dienophile | Conditions | Product | Yield |
| 2,3-Dimethyl-1,3-butadiene | N-Phenylmaleimide | Toluene, 110 °C | Diels-Alder Adduct | Moderate |
Experimental Protocols
General Procedure for the Bromination of 4-Fluoroindole with NBS
To a solution of 4-fluoroindole (1.0 mmol) in acetonitrile (10 mL) at 0 °C is added N-bromosuccinimide (1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-bromo-4-fluoroindole.
General Procedure for the Nitration of 4-Fluoroindole
To a stirred solution of 4-fluoroindole (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then poured onto ice. The precipitate is collected by filtration, washed with water, and dried. The crude product is a mixture of isomers and can be separated by column chromatography.
General Procedure for the Friedel-Crafts Acylation of 4-Fluoroindole
To a suspension of anhydrous aluminum chloride (1.2 mmol) in carbon disulfide (10 mL) is added acetyl chloride (1.1 mmol) at 0 °C. The mixture is stirred for 15 minutes, and then a solution of 4-fluoroindole (1.0 mmol) in carbon disulfide (5 mL) is added dropwise. The reaction mixture is heated to reflux for 2 hours. After cooling, the mixture is poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give 3-acetyl-4-fluoroindole.
General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-4-fluoroindole
A mixture of 3-bromo-4-fluoroindole (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (10 mL) and water (2 mL) is degassed and heated at 100 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford 3-phenyl-4-fluoroindole.
Visualization of Reactivity and Biological Pathways
The fundamental reactivity of the 4-fluoroindole scaffold can be summarized in logical workflows, and its derivatives are implicated in various signaling pathways relevant to drug development.
Derivatives of 4-fluoroindole have shown significant promise as selective serotonin reuptake inhibitors (SSRIs). The following diagram illustrates the simplified mechanism of action.
Furthermore, certain 4-fluoroindole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.
Finally, derivatives of 4-fluoroindole have been developed as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.
This guide serves as a foundational resource for chemists and pharmacologists, providing a detailed overview of the reactivity of the 4-fluoroindole scaffold and highlighting its potential in the development of next-generation therapeutics. The presented data and protocols are intended to facilitate further research and innovation in this exciting area of chemical science.
The Discovery and Significance of Fluorinated Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and significance of fluorinated indole compounds. It details key experimental protocols, presents quantitative biological data, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Fluorine Advantage in Indole Chemistry
The introduction of fluorine into organic molecules can profoundly alter their properties. In the context of indole-based drug candidates, fluorination can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
-
Altered Conformation: The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to higher binding affinity and selectivity for its biological target.
While naturally occurring organofluorine compounds are rare, synthetic fluorinated indoles have garnered significant interest due to these advantageous properties.
Discovery of Bioactive Fluorinated Indole Compounds
The exploration of fluorinated indoles has yielded a diverse array of compounds with significant biological activities across various therapeutic areas.
Anticancer Agents
Fluorinated indoles have shown considerable promise as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, some fluorinated indole derivatives act as potent inhibitors of protein kinases, such as VEGFR, which are critical for tumor growth.[2]
Antiviral Agents
The antiviral potential of fluorinated indoles is well-documented, particularly in the context of HIV-1. Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication at nanomolar concentrations.[3] These compounds often target key viral enzymes like reverse transcriptase.
Anti-inflammatory Agents
Fluorinated indole derivatives have also been investigated for their anti-inflammatory properties. For example, 5-fluoroisatin derivatives have been shown to inhibit the denaturation of bovine serum albumin, a marker of anti-inflammatory activity.[3]
Synthesis of Fluorinated Indole Compounds
A variety of synthetic methodologies have been developed to access fluorinated indole scaffolds. These range from classical methods to modern metal-catalyzed and electrochemical approaches.
Classical Indole Syntheses with Fluorinated Precursors
Traditional indole syntheses, such as the Fischer, Leimgruber-Batcho, and Sugasawa methods, can be adapted to produce fluorinated indoles by utilizing appropriately fluorinated starting materials.
Modern Synthetic Methods
More recent methods offer greater efficiency and regioselectivity in the synthesis of fluorinated indoles. These include:
-
Metal-Free Synthesis: An oxidative dearomatization approach allows for the metal-free synthesis of 2-trifluoromethyl NH-indole products from commercially available anilines.[4]
-
Electrochemical Synthesis: Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles.
-
Palladium-Catalyzed Reactions: The intramolecular Heck reaction of N-sulfonyl-2,2-difluoro-3-methylene-indolines provides a route to difluorinated indoles.[1]
-
Silver-Catalyzed Cyclization/Fluorination: 3-Fluorinated indole derivatives can be synthesized from 2-alkynylanilines using silver salts as catalysts.
Quantitative Biological Data
The following tables summarize the biological activity of selected fluorinated indole compounds.
Table 1: Anticancer Activity of Fluorinated Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorospirobrassinin analog | Jurkat, MCF-7, HCT116 | < 10 | |
| Indolyl Schiff base (73x) | HepG2 | 3.15 ± 0.36 | [2] |
| Indolyl Schiff base (73x) | VEGFR-2 (enzymatic) | 0.31 ± 0.04 | [2] |
| 3-amino-1H-7-azaindole derivative (25) | HeLa | 3.7 | [5] |
| 3-amino-1H-7-azaindole derivative (25) | HepG2 | 8.0 | [5] |
| 3-amino-1H-7-azaindole derivative (25) | MCF-7 | 19.9 | [5] |
Table 2: Antiviral Activity of Fluorinated Indole Derivatives
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| Indole-carboxamide (19a-e) | HIV-1 WT | CEM | 2.0 - 4.6 | [3] |
| 7-Amide-4-fluoroindole (22) | HIV-1 | 0.14 | [3] | |
| 7-Heteroaryl-carboxamide-4-fluoroindole (23l) | HIV-1 | 0.02 | [3] | |
| 7-Heteroaryl-carboxamide-4-fluoroindole (23m) | HIV-1 | 0.057 | [3] | |
| 7-Heteroaryl-carboxamide-4-fluoroindole (23n) | HIV-1 | 0.0058 | [3] | |
| 7-Heteroaryl-carboxamide-4-fluoroindole (23p) | HIV-1 | 0.04 | [3] | |
| Benzenesulfonyl-4-fluoroindolecarboxamide (20h) | HIV-1 WT | MT-4 | 0.5 | [3] |
| Benzenesulfonyl-4-fluoroindolecarboxamide (20h) | HIV-1 WT | C8166 | 0.8 | [3] |
Table 3: Anti-inflammatory Activity of Fluorinated Indole Derivatives
| Compound | Assay | Inhibition (%) / IC50 | Reference |
| 5-Fluoroisatin derivative (59d) | BSA denaturation | 80.08% at 100 µg/mL | [3] |
| 5-Bromoisatin | NO inhibition in RAW264.7 cells | IC50 = 151.6 µM | [6] |
| 6-Bromoindole | NO inhibition in RAW264.7 cells | Similar to 5-bromoisatin | [6] |
| 6-Bromoindole | PGE2 inhibition in 3T3 fibroblasts | IC50 = 223.28 µM | [6] |
Experimental Protocols
Synthesis of 5-Fluoroindole
This protocol describes the synthesis of 5-fluoroindole from 5-fluoro-2-nitrotoluene.
Step 1: Synthesis of (E)-N,N-dimethyl-1-(5-fluoro-2-nitrophenyl)ethenamine
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in acetonitrile, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (5 equivalents).
-
Reflux the reaction mixture for 5 hours.
-
Cool the mixture and evaporate the solvent under reduced pressure.
-
Wash the crude product with water and a small amount of ethanol to obtain the enamine intermediate.
Step 2: Reductive Cyclization to 5-Fluoroindole
-
Add the enamine intermediate to methanol containing 10 wt% hydrazine (10 equivalents).
-
Heat the reaction mixture at 50°C for 8 hours.
-
Cool the reaction to room temperature and evaporate the solvent to obtain 5-fluoroindole.
MTT Assay for Anticancer Activity
This protocol outlines a general procedure for assessing the cytotoxicity of fluorinated indole compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
HIV-1 Reverse Transcriptase Assay
This protocol provides a general method for evaluating the inhibitory activity of fluorinated indole compounds against HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP), and the test compound at various concentrations.
-
Enzyme Addition: Add HIV-1 reverse transcriptase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Detection: Quantify the amount of newly synthesized DNA using a suitable detection method (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity and determine the IC50 value.
Visualizing Pathways and Workflows
Synthetic Workflow for Fluorinated Indoles
Caption: Metal-Free Synthesis of Fluorinated Indoles.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of PI3K/Akt/mTOR Pathway.
Conclusion and Future Perspectives
Fluorinated indole compounds represent a highly valuable class of molecules in drug discovery. The unique properties conferred by fluorine substitution have led to the development of potent and selective inhibitors for a range of biological targets. The synthetic methodologies for accessing these compounds are continually evolving, offering greater efficiency and control. Future research in this area will likely focus on the development of novel fluorination strategies, the exploration of new biological targets, and the advancement of promising candidates into clinical development. The continued investigation of fluorinated indoles holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluoro-N-(BOC)indole Derivatives in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] Indole scaffolds are prevalent in a vast array of biologically active compounds and natural products, making their functionalization a key focus in medicinal chemistry and drug discovery.[2] The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of halogenated 4-Fluoro-N-(BOC)indole derivatives with arylboronic acids, offering a robust methodology for the synthesis of novel 4-fluoro-substituted indole compounds.
The protocols outlined below are based on established methods for the Suzuki-Miyaura coupling of various indole and other nitrogen-containing heterocyclic compounds.[3][4] The presence of the electron-withdrawing fluorine atom can influence the reactivity of the indole core, while the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is crucial for preventing side reactions and improving yields in many cases.[5] Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate.[6] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] A base is required to activate the organoboron compound for the transmetalation step.[6]
Experimental Protocols
This section details two common protocols for the Suzuki-Miyaura coupling of a halogenated this compound (e.g., 5-bromo-4-fluoro-N-(BOC)indole) with a generic arylboronic acid. Protocol A utilizes a widely used palladium catalyst with a phosphine ligand, while Protocol B employs a more specialized Buchwald precatalyst system, often effective for challenging substrates.
Note: It is assumed that the starting material is a halogenated derivative, such as 5-bromo- or 5-iodo-4-fluoro-N-(BOC)indole, as the fluorine atom at the 4-position is not a suitable leaving group for a standard Suzuki coupling reaction.[3]
Protocol A: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from procedures successful for the Suzuki coupling of N-Boc protected bromoindazoles.[4]
Materials:
-
5-Bromo-4-fluoro-N-(BOC)indole (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,2-Dimethoxyethane (DME) or Dioxane, and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-4-fluoro-N-(BOC)indole, the arylboronic acid, [Pd(dppf)Cl₂], and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent system (e.g., DME/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[3][8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 2 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-fluoro-N-(BOC)indole.
Protocol B: Suzuki Coupling using a Buchwald Precatalyst
This protocol utilizes a highly active SPhos-based palladium precatalyst, which can be effective at lower temperatures and with more challenging substrates.
Materials:
-
5-Iodo-4-fluoro-N-(BOC)indole (1.0 eq.)
-
Arylboronic acid (1.2 - 2.0 eq.)
-
SPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add 5-iodo-4-fluoro-N-(BOC)indole, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.[3]
-
Add degassed 1,4-dioxane and water.[3]
-
Seal the vessel and heat to the desired temperature (e.g., 60-110 °C).[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol A (steps 7-8).
-
Purify the product by flash column chromatography.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of halogenated N-Boc-indoles with arylboronic acids, based on literature for similar substrates.[3][4][5]
| Parameter | Protocol A (Pd(dppf)Cl₂) | Protocol B (Buchwald Precatalyst) |
| Indole Substrate | 5-Bromo-4-fluoro-N-(BOC)indole | 5-Iodo-4-fluoro-N-(BOC)indole |
| Boronic Acid | Arylboronic acid (1.2-1.5 eq.) | Arylboronic acid (1.2-2.0 eq.) |
| Catalyst | [Pd(dppf)Cl₂] (2-5 mol%) | SPhos Pd G3 (1-3 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | K₃PO₄ (2.0-3.0 eq.) |
| Solvent | DME/H₂O or Dioxane/H₂O (4:1 - 10:1) | Dioxane/H₂O (4:1 - 10:1) |
| Temperature | 80 - 100 °C | 60 - 110 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yields | Good to excellent | Good to excellent |
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Protocol for the Deprotection of 4-Fluoro-N-(BOC)indole to 4-fluoroindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a frequently utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various conditions. Its effective removal is a critical step to yield the desired indole derivative. This document provides detailed protocols for the deprotection of 4-Fluoro-N-(BOC)indole to produce 4-fluoroindole, a valuable intermediate in medicinal chemistry. Both acidic and basic methodologies are presented to offer flexibility depending on the presence of other sensitive functional groups in the molecule.
The deprotection of N-Boc protected indoles can be achieved through several methods, with the most common being acid-catalyzed cleavage.[1] Trifluoroacetic acid (TFA) is a standard reagent for this transformation.[2] However, for substrates that are sensitive to harsh acidic conditions, milder basic protocols have also been developed.[3][4]
Reaction Scheme
Caption: General reaction for the deprotection of this compound.
Deprotection Protocols
Two primary methods for the deprotection of this compound are detailed below. The choice of method often depends on the overall synthetic route and the stability of other functional groups within the molecule.
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely used method for Boc deprotection.[2] The reaction proceeds via acid-catalyzed hydrolysis of the carbamate.[5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
TFA Addition: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Re-dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-fluoroindole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.[6]
Protocol 2: Base-Catalyzed Deprotection using Sodium Methoxide (NaOMe)
This method is suitable for substrates with other acid-sensitive functional groups.[3][4] It offers a milder alternative to strong acid conditions.
Materials:
-
This compound
-
Methanol (MeOH), dry
-
Sodium methoxide (NaOMe), catalytic amount
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the this compound in dry methanol in a round-bottom flask.
-
Base Addition: Add a catalytic amount of sodium methoxide to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3 hours. Monitor the progress by TLC.[3]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product into ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-fluoroindole.[3]
Data Summary
The following table summarizes the reaction conditions and expected outcomes for the described protocols.
| Method | Reagents | Solvent | Temperature | Typical Time | Reported Yield | Notes |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 1 - 4 hours | >85%[7] | A widely applicable and fast method. May not be suitable for molecules with other acid-labile groups.[8] |
| Base-Catalyzed | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp | ~3 hours | 85 - 98%[3] | A mild and selective method, ideal for substrates with acid-sensitive functionalities.[4] |
| Thermolytic | None | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | 5 - 15 min (Microwave) | >90%[9] | A catalyst-free method. Fluorinated alcohols act as both solvent and promoter.[9][10] |
Experimental Workflow
Caption: Workflow for the deprotection of this compound.
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Dichloromethane is a volatile organic solvent. Avoid inhalation of vapors.
-
Sodium methoxide is a strong base and is moisture-sensitive. Handle it in an inert atmosphere if possible.
-
Always perform reactions in appropriate glassware and ensure proper quenching of reactive reagents during the work-up procedure.
Conclusion
The deprotection of this compound can be successfully achieved using either acid- or base-catalyzed methods. The choice of protocol should be guided by the chemical stability of the substrate. The acid-catalyzed method with TFA is generally faster, while the base-catalyzed approach with NaOMe offers a milder alternative for sensitive molecules. Proper monitoring, work-up, and purification are essential to obtain high yields of pure 4-fluoroindole.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Boc Deprotection of Fluoroindoles using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a wide range of chemical environments. Its facile removal under acidic conditions makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals. Trifluoroacetic acid (TFA) is a frequently employed reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.
These application notes provide a comprehensive guide to the N-Boc deprotection of fluoroindoles using TFA. Fluoroindoles are significant structural motifs in medicinal chemistry, and understanding the nuances of their deprotection is crucial for successful synthetic campaigns. This document outlines detailed protocols, presents relevant data for substituted indoles to infer reactivity, and illustrates the underlying chemical principles.
Reaction Mechanism and Considerations
The deprotection of an N-Boc protected indole with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free indole and carbon dioxide. The newly liberated indole nitrogen is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Potential Side Reactions: While generally a clean reaction, the tert-butyl cation generated during the deprotection can potentially alkylate electron-rich aromatic systems. For tryptophan-containing peptides, scavengers are often employed to trap this cation.[2] However, for the deprotection of simple fluoroindoles, this is less commonly a major issue. Another potential side reaction is trifluoroacetylation of the indole nitrogen, though this is more prevalent with trifluoroacetic anhydride.[3]
Data Presentation
Table 1: Deprotection of Substituted N-Boc Indoles
| Entry | Substrate (N-Boc-Indole) | R¹ | R² | Product |
| 1 | N-Boc-5-chloro-2-(aminocarbonyl)indole | -CONH₂ | 5-Cl | 5-chloro-1H-indole-2-carboxamide |
| 2 | N-Boc-indole | H | H | Indole |
| 3 | N-Boc-3-formylindole | 3-CHO | H | Indole-3-carbaldehyde |
| 4 | N-Boc-5-chloroindole | H | 5-Cl | 5-chloroindole |
| 5 | N-Boc-5-methoxyindole | H | 5-OMe | 5-methoxyindole |
| 6 | N-Boc-5-cyanoindole | H | 5-CN | Indole-5-carbonitrile |
| 7 | N-Boc-5-nitroindole | H | 5-NO₂ | 5-nitroindole |
| 8 | N-Boc-5-aminoindole | H | 5-NH₂ | Indole-5-amine |
Data in this table is adapted from studies on alternative deprotection methods, but serves to illustrate the range of substituted indoles that can be deprotected.[4]
Experimental Protocols
Below are detailed protocols for the N-Boc deprotection of fluoroindoles using TFA. The choice of protocol may depend on the specific fluoroindole substrate and the scale of the reaction.
Protocol 1: Standard Deprotection in Dichloromethane (DCM)
This is a general and widely applicable protocol for the deprotection of N-Boc fluoroindoles.
Materials:
-
N-Boc protected fluoroindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc protected fluoroindole in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution. A common concentration range is 20-50% TFA in DCM (v/v). For a standard procedure, a 1:1 mixture of TFA and DCM can be used.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM several times.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected fluoroindole.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Neat TFA Deprotection (for less sensitive substrates)
For more robust substrates or when a faster reaction is desired, neat TFA can be employed.
Materials:
-
N-Boc protected fluoroindole
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether or MTBE (for precipitation)
Procedure:
-
TFA Addition: To the N-Boc protected fluoroindole in a round-bottom flask, add an excess of cold (0 °C) TFA.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture to dryness on a rotary evaporator.
-
The resulting residue, the trifluoroacetate salt, can often be precipitated or triturated with a solvent like diethyl ether or methyl tert-butyl ether (MTBE) to afford a solid product.
-
The solid can be collected by filtration and washed with cold ether.
-
To obtain the free base, the salt can be dissolved in a suitable solvent and neutralized with a base as described in Protocol 1.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of N-Boc deprotection of fluoroindoles using TFA.
Experimental Workflow
Caption: General experimental workflow for TFA-mediated N-Boc deprotection.
References
Application of 4-Fluoroindole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoroindole scaffold is a privileged structure in medicinal chemistry, imparting unique physicochemical properties to molecules that can enhance their therapeutic potential. The strategic introduction of a fluorine atom at the 4-position of the indole ring can significantly improve metabolic stability, binding affinity, and lipophilicity, making these derivatives attractive candidates for drug discovery programs targeting a wide range of diseases.[1] This document provides a comprehensive overview of the applications of 4-fluoroindole derivatives, including their synthesis, biological activities, and detailed experimental protocols for their evaluation.
Application Notes
4-Fluoroindole derivatives have demonstrated a broad spectrum of biological activities, positioning them as versatile building blocks for the development of novel therapeutics.[2][3] Key areas of application include:
-
Anticancer Agents: These compounds have been investigated as inhibitors of various cancer-related targets. Notably, they have shown potential as tryptophan dioxygenase (TDO) inhibitors, which are being explored as anticancer immunomodulators.[1][4] By inhibiting TDO, these derivatives can modulate the tumor microenvironment and enhance the anti-tumor immune response.
-
Neuroactive Compounds: The 4-fluoroindole core is a key component in the synthesis of potent selective serotonin reuptake inhibitors (SSRIs), which are fundamental in the management of depression and other mood disorders.[1] Furthermore, derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases by targeting various pathways implicated in these complex disorders.[5][6]
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors, and the 4-fluoro substitution can enhance potency and selectivity.[7] These derivatives have the potential to target a variety of kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.[8]
-
Antimicrobial Agents: Certain 4-fluoroindole derivatives have exhibited promising antibacterial and antifungal properties, suggesting their potential as novel anti-infective agents.[9]
-
Inhibitors of HIV-1 Attachment: The 4-fluoroindole moiety has been incorporated into molecules designed to inhibit the attachment of HIV-1 to host cells, a critical step in the viral life cycle.[4]
The versatility of the 4-fluoroindole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Data Presentation
The following tables summarize the biological activities of representative 4-fluoroindole derivatives, providing quantitative data for easy comparison.
Table 1: Anticancer Activity of 4-Fluoroindole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 4-Fluoroindole-based DHI1 | Jurkat (Leukemia) | 21.83 ± 2.4 | [10] |
| 4-Fluoroindole-based DHI1 | HL-60 (Leukemia) | 19.14 ± 0.2 | [10] |
| 6-Fluoroindole-based TDO inhibitor | Human TDO | 0.23 | [1] |
Table 2: Neuroprotective Activity of 4-Fluoroindole Derivatives
| Compound | Target/Assay | IC50 (µM) / Activity | Reference |
| 4-Fluoro-5,6-dihydroxytryptamine | Inhibition of [3H]thymidine incorporation in N-2a cells | 117 | [5] |
| 7-Fluoro-5,6-dihydroxytryptamine | Inhibition of [3H]thymidine incorporation in N-2a cells | 125 | [5] |
| 4,7-Difluoro-5,6-dihydroxytryptamine | Inhibition of [3H]thymidine incorporation in N-2a cells | 135 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 4-fluoroindole derivatives are provided below.
Synthesis Protocols
1. Leimgruber-Batcho-like Synthesis of 4-Fluoroindole [11][12]
This two-step protocol is a common and efficient method for the synthesis of 4-fluoroindole.
-
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene (1 equivalent).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).
-
Use N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux (115-125 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, such as 5% Palladium on carbon (Pd/C).
-
Carry out catalytic hydrogenation at a pressure of 0.2-3.0 MPa and a temperature of 15-30 °C for 3-12 hours.
-
Alternatively, reduction can be achieved using iron powder in acetic acid.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl ether) to afford pure 4-fluoroindole.[13]
-
2. Fischer Indole Synthesis of 4-Fluoroindole Derivatives [11]
This is a classic and versatile method for constructing the indole ring.
-
Dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to 80-150 °C for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Evaluation Protocols
1. In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of 4-fluoroindole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-fluoroindole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km for the specific kinase.
-
Prepare serial dilutions of the 4-fluoroindole derivative in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include vehicle and no-inhibitor controls.
-
-
Kinase Reaction (25 µL total volume):
-
Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the derivative relative to the no-inhibitor control and determine the IC50 value.
-
3. Neuroprotective Activity: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to evaluate the ability of 4-fluoroindole derivatives to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film. Reconstitute the peptide in a low-salt buffer (e.g., PBS) to the desired concentration.
-
Aggregation Assay:
-
In a black 96-well plate, mix the Aβ peptide solution with various concentrations of the 4-fluoroindole derivative. Include a control with Aβ peptide and vehicle (DMSO).
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for aggregation.
-
-
Thioflavin T Staining:
-
Prepare a fresh solution of Thioflavin T in buffer.
-
Add the ThT solution to each well of the plate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control. Determine the IC50 value.
-
Mandatory Visualization
Caption: Common synthetic routes to 4-fluoroindole derivatives.
Caption: Workflow for evaluating anticancer activity.
Caption: Mechanism of kinase inhibition by 4-fluoroindole derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis [mdpi.com]
- 9. iris.uniupo.it [iris.uniupo.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-N-(BOC)indole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-(BOC)indole is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The strategic placement of a fluorine atom at the 4-position of the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen provides stability during multi-step syntheses and can be readily removed under acidic conditions, allowing for further functionalization.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors and other targeted agents. Detailed experimental protocols for key synthetic transformations are also presented.
Key Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of biologically active molecules. Its primary applications lie in the construction of substituted indole cores that are central to the pharmacophore of numerous targeted therapies.
1. Synthesis of Kinase Inhibitors:
The indole nucleus is a common scaffold in the design of kinase inhibitors as it can mimic the adenine region of ATP, binding to the hinge region of the kinase domain. The 4-fluoro substituent can enhance these interactions and contribute to improved potency and selectivity.
2. Synthesis of PROTACs (Proteolysis Targeting Chimeras):
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[1] Substituted indoles are often incorporated as ligands for the protein of interest. This compound can serve as a starting point for the elaboration of these ligands.
Experimental Protocols
The following protocols describe common and essential reactions for the derivatization of this compound.
Protocol 1: Deprotection of the BOC Group
This protocol describes the removal of the BOC protecting group to yield 4-fluoroindole, which can then undergo further reactions at the nitrogen atom.
Reaction Scheme:
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical excess of TFA is 5-10 equivalents.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoroindole.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
| Purification | Flash column chromatography (if needed) |
Protocol 2: Directed Ortho-Metalation and Electrophilic Quench
This protocol details the regioselective functionalization at the C5 position of the 4-fluoroindole scaffold via directed ortho-metalation.
Reaction Scheme:
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, iodine, etc.)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF) in a dry round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (s-BuLi) (typically 1.1-1.3 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.
-
Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination) to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | s-Butyllithium (s-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 2-5 hours |
| Typical Yield | 60-85% (electrophile dependent) |
| Purification | Flash column chromatography |
Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of kinase inhibitors starting from this compound.
Caption: General synthetic workflow for kinase inhibitors.
Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors derived from indole scaffolds.
References
Application Notes and Protocols for the Synthesis of Fluorinated Tryptophan Analogs from 4-Fluoro-N-(BOC)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of fluorinated tryptophan analogs, specifically (L)-4-fluorotryptophan, commencing from the readily available starting material, 4-Fluoro-N-(BOC)indole. The protocols outlined below are based on established synthetic transformations, offering a robust methodology for accessing these valuable compounds for applications in drug discovery, protein engineering, and as biochemical probes.
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology. The incorporation of fluorine into amino acids, such as tryptophan, can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences, without significantly increasing their steric bulk. These alterations can lead to enhanced biological activity, improved pharmacokinetic profiles of peptide-based drugs, and the creation of unique spectroscopic probes for studying protein structure and function. 4-Fluorotryptophan, for instance, serves as a non-fluorescent analog of tryptophan, enabling detailed studies of protein dynamics by suppressing native fluorescence.[1]
This document details a comprehensive synthetic route to (L)-4-fluorotryptophan, beginning with the deprotection of this compound, followed by a multi-step sequence involving formylation, condensation, and stereoselective alkylation.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial removal of the N-BOC protecting group from this compound to yield 4-fluoroindole. This is followed by a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position. The resulting aldehyde is then converted to a gramine derivative, which is subsequently used in a diastereoselective alkylation of a chiral glycine equivalent to introduce the amino acid side chain with the desired (L)-stereochemistry. The final steps involve deprotection of the chiral auxiliary and the amino acid protecting groups to yield the target (L)-4-fluorotryptophan.
Caption: Synthetic pathway for (L)-4-fluorotryptophan.
Experimental Protocols
Deprotection of this compound
The N-BOC protecting group can be removed under mild acidic conditions or using fluorinated alcohols, which can offer high yields and clean reactions.[2][3][4]
Method A: Using Trifluoroacetic Acid (TFA)
-
Procedure: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (2-4 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC. Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-fluoroindole.
Method B: Using Fluorinated Alcohols
-
Procedure: Dissolve this compound in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The reaction can be performed at reflux or accelerated using microwave irradiation.[2] Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to yield 4-fluoroindole.
| Starting Material | Reagents | Solvent | Time (Microwave) | Yield (%) | Reference |
| N-Boc-indole | TFE | TFE | 5 min | 98 | [2] |
| N-Boc-indole | HFIP | HFIP | 5 min | 97 | [2] |
Vilsmeier-Haack Formylation of 4-Fluoroindole
This reaction introduces a formyl group at the C3 position of the indole ring.[5][6][7]
-
Procedure: To a solution of N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. Stir the mixture for 30 minutes to form the Vilsmeier reagent. Add a solution of 4-fluoroindole (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture onto crushed ice and neutralize with a 2N NaOH solution. The product, 4-fluoroindole-3-carboxaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
Synthesis of (L)-4-Fluorotryptophan
The following multi-step protocol is adapted from a reported synthesis of (L)-4-fluorotryptophan from 4-fluoroindole. All reaction steps are reported to proceed in at least 80% yield.[1]
Step 3.1: Synthesis of 4-Fluorogramine
-
Procedure: To a solution of 4-fluoroindole-3-carboxaldehyde in a suitable solvent, add dimethylamine. The mixture is then subjected to reduction, for example, using sodium borohydride, to yield 4-fluorogramine.
Step 3.2: Diastereoselective Alkylation
-
Procedure: This key step involves the alkylation of a chiral glycine equivalent, such as the Schöllkopf chiral auxiliary, with the prepared 4-fluorogramine.[1] This reaction establishes the desired (S)-stereochemistry at the α-carbon of the amino acid.
Step 3.3: Deprotection
-
Procedure: The final steps involve the acidic or basic hydrolysis of the protecting groups from the intermediate to yield the final product, (L)-4-fluorotryptophan. For example, the hydrolysis of a protected intermediate with 2N NaOH followed by neutralization can be employed.[1]
| Reaction Step | Product | Yield (%) |
| Formylation of 4-fluoroindole | 4-Fluoroindole-3-carboxaldehyde | >80 |
| Conversion to Gramine | 4-Fluorogramine | >80 |
| Diastereoselective Alkylation | Protected (S)-4-Fluorotryptophan | >80 |
| Deprotection | (S)-1-Tosyl-4-fluorotryptophan Methyl Ester | 87 |
| Final Deprotection | (S)-4-Fluorotryptophan | 82 |
(Note: The yields are based on the reported synthesis from 4-fluoroindole and may serve as a benchmark.)[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of fluorinated tryptophan analogs in a research setting.
Caption: General experimental workflow for synthesis.
Applications in Research and Drug Development
Fluorinated tryptophan analogs are powerful tools for:
-
Protein Structure and Dynamics Studies: The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. Incorporating fluorinated tryptophan analogs into proteins allows for detailed analysis of protein folding, conformational changes, and ligand binding.[8]
-
Drug Design and Medicinal Chemistry: Replacing tryptophan with its fluorinated analogs in peptide-based therapeutics can enhance their metabolic stability and cell permeability. The electron-withdrawing nature of fluorine can also modulate the binding affinity of a drug to its target receptor.
-
Enzyme Inhibition and Mechanistic Studies: Fluorinated tryptophans can act as mechanism-based inhibitors or probes to study the catalytic mechanisms of tryptophan-metabolizing enzymes.
Tryptophan Signaling Pathways
Tryptophan is a precursor to several important signaling molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. Understanding these pathways is crucial for drug development targeting neurological and immunological disorders.
Caption: Major metabolic pathways of tryptophan.[9][10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. addi.ehu.es [addi.ehu.es]
- 9. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-Fluoro-N-(BOC)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 4-Fluoro-N-(BOC)indole. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine substituent, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as C-H activation, offering a robust toolkit for the synthesis of diverse libraries of novel indole derivatives for drug discovery and development.
Data Presentation: Palladium-Catalyzed Reactions of 4-Halo-N-(BOC)indoles
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions on 4-halo-N-(BOC)indole substrates. These conditions can serve as a starting point for the functionalization of this compound, with the understanding that optimization may be necessary for specific substrates and coupling partners.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-N-(BOC)indole Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [1] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good | [1] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good | [1] |
Table 2: Heck Coupling of 4-Bromo-N-(BOC)indole Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acrylic acid | Na₂PdCl₄ (5) | Sulfonated SPhos (12.5) | Na₂CO₃ (2) | H₂O/ACN | 80 | - | High | [2] |
| Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | Good | [3] |
| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | Toluene | 80 | 90 min | Good | [4] |
Table 3: Sonogashira Coupling of 4-Iodo-N-(BOC)indole Derivatives
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | 5-24 | High | [5] |
| Tolylacetylene | - | - | - | - | - | - | - | [6] |
| Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good to Excellent |
Table 4: Buchwald-Hartwig Amination of 4-Halo-N-(BOC)indoles
| Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Morpholine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | Reflux | 16 | 65 |
| Br | Morpholine | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | - | 98 |
| Br | Benzophenone imine | Pd₂(dba)₃ | IPr·HCl | KOtBu | Toluene | 110 | - | - |
Table 5: C-H Functionalization of N-(BOC)indoles
| Position | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Other Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| C7 | Arylboronic acids | Pd(OAc)₂ | Pyridine-type ligand | Phosphinoyl directing group | - | - | - | High |
| C2 | Z-Fluorovinyl iodonium salts | Pd(OAc)₂ | - | - | EtOAc | 50 | 2-6 | Good to Excellent |
| C4 | (1H, 1H-perfluoroalkyl)mesityliodonium triflate | Pd(OAc)₂ | - | C3 directing group | - | - | - | - |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-N-(BOC)indole
This protocol is adapted from procedures for the Suzuki coupling of N-Boc protected halo-indazoles and can be used as a starting point.[1]
-
To an oven-dried Schlenk flask, add 4-bromo-N-(BOC)indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of 4-Bromo-N-(BOC)indole
This protocol is based on the successful Heck coupling of N-Boc-4-bromo-tryptophan.[2]
-
In a reaction vessel, dissolve sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%) and a suitable ligand such as sulfonated SPhos (12.5 mol%) in a degassed 1:1 mixture of water and acetonitrile.
-
Add 4-bromo-N-(BOC)indole (1.0 equiv) and sodium carbonate (Na₂CO₃) (2.0 equiv) to the solution.
-
Add the alkene coupling partner (1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 80 °C. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodo-N-(BOC)indole
This protocol is adapted from the Sonogashira coupling of N,N-dialkyl-2-iodoanilines.[5]
-
To a Schlenk flask under an inert atmosphere, add 4-iodo-N-(BOC)indole (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (1-5 mol%).
-
Add an anhydrous amine base, such as triethylamine (Et₃N), which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 50-100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate (triethylammonium iodide) is formed, filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination of 4-Halo-N-(BOC)indole
This protocol provides a general starting point for the Buchwald-Hartwig amination.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.5-2.2 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the 4-halo-N-(BOC)indole (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 5: General Procedure for Palladium-Catalyzed C-H Arylation of this compound
This procedure is a conceptual adaptation based on directed C-H functionalization of indoles.[7]
-
To a reaction vessel, add the N-protected 4-fluoroindole substrate (1.0 equiv), the arylboronic acid (2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a directing group if necessary. For C7-arylation, a phosphinoyl directing group on the indole nitrogen has been shown to be effective. For other positions, different directing groups or reaction conditions might be required.
-
Add a suitable ligand (e.g., a pyridine-type ligand for C7-arylation) and an oxidant (e.g., Ag₂CO₃ or benzoquinone, if required by the catalytic cycle).
-
Add the solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vessel and heat the reaction mixture at a temperature typically between 100 and 140 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway by Functionalized Indole Derivatives
Many functionalized indole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][8][9][10] Dysregulation of this pathway is a common event in many human cancers, leading to increased cell proliferation, survival, and resistance to therapy.[8] Indole-based compounds can act as kinase inhibitors, targeting components of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by functionalized indole derivatives.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Directed Ortho-Lithiation of N-BOC Protected Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-lithiation (DoM) of N-BOC protected indoles. This methodology offers a powerful and regioselective strategy for the functionalization of the indole scaffold at the C2 position, a key transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.
Introduction
Directed ortho-lithiation is a powerful tool in synthetic organic chemistry for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] In the case of indoles, the nitrogen protecting group plays a crucial role in directing the site of lithiation. The tert-butoxycarbonyl (BOC) group is a widely used protecting group that reliably directs lithiation to the C2 position of the indole ring.[2][3] This is in contrast to the related N-BOC protected indoline system, where lithiation is directed to the C7 position.[2] The resulting 2-lithioindole intermediate can be trapped with a variety of electrophiles to introduce a wide range of substituents at this position. Subsequent removal of the versatile N-BOC group under acidic or basic conditions provides access to a diverse array of 2-substituted indoles.[1][4][5][6][7]
Reaction Mechanism and Workflow
The directed ortho-lithiation of N-BOC indole proceeds through a well-established mechanism. The carbonyl oxygen of the BOC group acts as a directing metalating group (DMG), coordinating to the lithium atom of the alkyllithium base. This coordination brings the base into close proximity to the C2 proton, facilitating its abstraction and leading to the formation of a thermodynamically stable 2-lithioindole species. This intermediate can then be quenched with an electrophile to yield the C2-functionalized product.
A general workflow for this process involves the in situ generation of the 2-lithio-N-BOC-indole followed by the introduction of the desired electrophile. The reaction is typically carried out under anhydrous conditions at low temperatures to ensure the stability of the organolithium intermediate.
Caption: General workflow for C2-functionalization of N-BOC indole.
Data Presentation: Electrophile Scope and Yields
The directed lithiation of N-BOC indole is compatible with a wide range of electrophiles, allowing for the introduction of various functional groups at the C2 position. The following table summarizes representative examples of electrophiles used and the corresponding reported yields for the 2-substituted N-BOC indole products.
| Electrophile | Reagent | Product | Yield (%) |
| Deuterium Oxide | D₂O | 2-Deuterio-N-BOC-indole | 95 |
| Dimethylformamide | DMF | 2-Formyl-N-BOC-indole | 75-85 |
| Acetone | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N-BOC-indole | 80 |
| Benzaldehyde | PhCHO | 2-(Hydroxy(phenyl)methyl)-N-BOC-indole | 82 |
| Trimethylsilyl chloride | TMSCl | 2-(Trimethylsilyl)-N-BOC-indole | 90 |
| Methyl iodide | CH₃I | 2-Methyl-N-BOC-indole | 70-80 |
| Iodine | I₂ | 2-Iodo-N-BOC-indole | 85 |
| Carbon dioxide | CO₂ (gas) | N-BOC-indole-2-carboxylic acid | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Safety Precaution: Organolithium reagents such as tert-butyllithium are extremely pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.[8][9]
General Procedure for C2-Lithiation and Electrophilic Quench of N-BOC Indole
This protocol provides a general method for the C2-functionalization of N-BOC indole.
Materials:
-
N-BOC indole
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Electrophile (e.g., DMF, TMSCl, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum, add N-BOC indole (1.0 eq.).
-
Dissolve the N-BOC indole in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (1.1-1.2 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The solution typically turns from colorless to a yellow or orange color, indicating the formation of the lithiated species.
-
Add the electrophile (1.2-1.5 eq.) dropwise at -78 °C. For gaseous electrophiles like CO₂, bubble the gas through the solution.
-
Stir the reaction mixture at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-BOC indole.
Protocol for the N-BOC Deprotection of 2-Substituted Indoles
The N-BOC group can be readily removed under either acidic or basic conditions.
Acidic Deprotection (e.g., using Trifluoroacetic Acid - TFA):
-
Dissolve the 2-substituted N-BOC indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 2-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product as needed.
Basic Deprotection (e.g., using Potassium Carbonate in Methanol):
-
Dissolve the 2-substituted N-BOC indole (1.0 eq.) in methanol.
-
Add potassium carbonate (K₂CO₃, 2-5 eq.).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to yield the deprotected indole.
Logical Relationships and Considerations
The success of the directed ortho-lithiation of N-BOC indoles is dependent on several key factors. The following diagram illustrates the logical relationships between these experimental parameters and the desired outcome.
Caption: Key factors influencing the outcome of the reaction.
Important Considerations:
-
Choice of Base: While n-BuLi, sec-BuLi, and t-BuLi are all effective, t-BuLi is often preferred for its higher reactivity, which can lead to faster and more complete lithiation.
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent decomposition of the lithiated intermediate and to minimize side reactions.
-
Anhydrous Conditions: The presence of water or other protic sources will quench the organolithium reagent and the lithiated intermediate, leading to low or no product formation. All glassware must be oven-dried, and solvents must be anhydrous.
-
Electrophile Reactivity: The choice of electrophile will influence the reaction time and conditions. Highly reactive electrophiles will react quickly at low temperatures, while less reactive ones may require longer reaction times or warming of the reaction mixture.
-
Potential Side Reactions: Incomplete lithiation can lead to the recovery of starting material. If the electrophile is also a base, it may deprotonate the starting material. Over-lithiation or reaction with the solvent are also potential side reactions, though less common under optimized conditions.
By following these protocols and considering the key experimental parameters, researchers can effectively utilize the directed ortho-lithiation of N-BOC protected indoles for the synthesis of a wide range of C2-functionalized indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Fluoro-N-(BOC)indole in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Fluoro-N-(BOC)indole as a key building block in the synthesis of potent anti-cancer agents, particularly kinase inhibitors. The strategic incorporation of a fluorine atom at the 4-position of the indole scaffold can significantly enhance binding affinity and modulate the physicochemical properties of the final compounds, such as metabolic stability and cell permeability. The N-BOC protecting group allows for versatile and controlled functionalization of the indole core.
Overview of Synthetic Strategy and Key Reactions
The primary synthetic strategy involves the deprotection of the N-BOC group on this compound to yield 4-fluoroindole. This intermediate can then be subjected to various chemical transformations to introduce pharmacologically important moieties. Key reactions include, but are not limited to, C-N cross-coupling for the formation of urea derivatives and Suzuki coupling for the introduction of aryl or heteroaryl groups. These modifications are crucial for targeting the ATP-binding pocket of various kinases.
Target Kinase Families and Signaling Pathways
Derivatives of 4-fluoroindole have shown significant potential as inhibitors of several key kinase families implicated in cancer progression. Understanding the targeted signaling pathways is crucial for the rational design of novel anti-cancer agents.
-
Ras/Raf/MEK/ERK Pathway: This is one of the most frequently dysregulated signaling pathways in human cancers.[][2] Mutations in BRAF, a key component of this pathway, are found in a significant percentage of melanomas, thyroid, and colorectal cancers.[3][4][5] The BRAF V600E mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[6][7][8] Inhibitors targeting BRAF can block this aberrant signaling.[9][10][11]
-
Receptor Tyrosine Kinase (RTK) Pathways:
-
ALK and ROS1: Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are RTKs that can become oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC), through chromosomal rearrangements.[12][13] These fusion proteins lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival.[14][15][16][17][18][19][20]
-
FGFR: The fibroblast growth factor receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[21][22] Dysregulation of this pathway is implicated in various cancers.[23][24][25]
-
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[26][27][28][29][30]
-
TGF-βRI: The transforming growth factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages.[31][32][33][34][35]
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative indole-based anti-cancer agents against various kinases and cancer cell lines. This data is provided for comparative purposes to guide the design and evaluation of new compounds synthesized from this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indole Urea Derivatives | B-Raf | 57 | Sorafenib | - |
| Indole Urea Derivatives | B-RafV600E | 51 | Sorafenib | - |
| Indole Urea Derivatives | C-Raf | 1000 | Sorafenib | - |
| Indole Urea Derivatives | EGFR | 73 | - | - |
| Indole Urea Derivatives | VEGFR2 | 7.0 | - | - |
| 7-Azaindole Derivatives | CDK9/CyclinT | 14 - 1000+ | - | - |
| 7-Azaindole Derivatives | Haspin | 14 - 1000+ | - | - |
Data compiled from multiple sources for illustrative purposes.[4][23]
Table 2: Anti-proliferative Activity against Cancer Cell Lines (IC50)
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-2-carboxamides | DAOY | Pediatric Brain Cancer | 3.65 - 9.91 | - | - |
| Indole-2-carboxamides | KNS42 | Pediatric Glioblastoma | 2.34 - 9.85 | - | - |
| Indole Sulfonylhydrazides | MCF-7 | Breast Cancer (ER+) | 13.2 | - | - |
| Indole Sulfonylhydrazides | MDA-MB-468 | Breast Cancer (TNBC) | 8.2 | - | - |
| Indole-based Bcl-2 Inhibitors | MCF-7 | Breast Cancer | 0.83 - 1.17 | Gossypol | 0.62 |
| Indole-based Bcl-2 Inhibitors | A549 | Lung Cancer | 0.73 - 2.98 | - | - |
| Indole-based Bcl-2 Inhibitors | MDA-MB-231 | Breast Cancer (TNBC) | 4.07 - 5.22 | - | - |
Data compiled from multiple sources for illustrative purposes.[][6][36]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of anti-cancer agents derived from this compound.
Synthesis of a Urea-Functionalized Kinase Inhibitor
This protocol details the synthesis of a urea-functionalized kinase inhibitor, a common pharmacophore in this class of drugs, starting from 4-fluoroindole (obtained after deprotection of this compound).
Materials:
-
4-Fluoroindole (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 4-fluoroindole in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.
Suzuki Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki coupling of a halogenated 4-fluoroindole derivative with an aryl/heteroaryl boronic acid or ester.
Materials:
-
Halogenated 4-fluoroindole derivative (e.g., 3-iodo-4-fluoroindole) (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated 4-fluoroindole, aryl/heteroaryl boronic acid/ester, and base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the in vitro potency of a synthesized inhibitor against a target kinase.
Methodology:
-
A recombinant kinase (e.g., BRAF, VEGFR2) is incubated with its substrate (e.g., inactive MEK1 for BRAF) in the presence of ATP and varying concentrations of the test inhibitor.
-
The level of substrate phosphorylation is quantified. This can be achieved through various methods:
-
ELISA: Using a phospho-specific antibody.
-
Fluorescence-based techniques (e.g., IMAP): Measuring the phosphorylation of a fluorescently labeled peptide substrate.
-
-
The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 for melanoma, MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (and a vehicle control, DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: The Ras/Raf/MEK/ERK signaling cascade and the point of inhibition by a Raf inhibitor.
Caption: A generalized workflow for the synthesis and evaluation of anti-cancer agents.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a targeted inhibitor.
References
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRAF V600E gene mutation in papillary thyroid cancer is associated with more rapid cancer growth and a higher death rate [thyroid.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. lung.org [lung.org]
- 6. benchchem.com [benchchem.com]
- 7. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ALK and ROS1 - Disease Drivers in Cancer | Cell Signaling Technology [cellsignal.com]
- 13. massivebio.com [massivebio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. profiles.foxchase.org [profiles.foxchase.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 24. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 28. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dovepress.com [dovepress.com]
- 34. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 35. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for palladium-catalyzed cross-coupling reactions of fluorinated indoles. The strategic incorporation of fluorine atoms into the indole scaffold significantly influences the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and receptor binding affinity, making fluorinated indoles highly valuable building blocks in drug discovery.[1][2][3][4] This document outlines key experimental setups for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering researchers the tools to synthesize a diverse range of functionalized indole derivatives.
The Role of Fluorine in Drug Discovery
The introduction of fluorine into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. The electron-withdrawing nature of fluorine can enhance metabolic stability by blocking susceptible positions from enzymatic degradation and can modulate the acidity of nearby functional groups.[1] Furthermore, fluorine substitution can increase lipophilicity, which may lead to enhanced bioavailability and better penetration through biological membranes.[4]
General Experimental Workflow
A typical cross-coupling reaction with a fluorinated indole involves the careful setup of an inert atmosphere to prevent catalyst degradation, followed by heating the reaction mixture. The progress is monitored by techniques like TLC or LC-MS. Once complete, a standard aqueous workup is performed to remove inorganic salts and polar impurities. The final step is the purification of the crude product, usually by flash column chromatography, to isolate the desired functionalized indole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halo-fluoroindole and an organoboron reagent.
Quantitative Data Summary
| Fluorinated Indole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Substituted-7-bromo-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | 2 | 92 |
| 4-Substituted-7-bromo-1H-indole | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | 2 | 75 |
| 4-Substituted-7-bromo-1H-indole | 2-Furanylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | 2 | 72 |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 85-95 (Typical) |
| 6-Halo-6-fluoroindole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-110 | 12-24 | Substrate dependent |
Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a bromo-fluoroindole with an arylboronic acid.
Materials:
-
Bromo-fluoroindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-fluoroindole (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (e.g., 0.025 mmol, 0.05 equiv), and K₂CO₃ (e.g., 1.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between a halo-fluoroindole and an amine.
Quantitative Data Summary
| Fluorinated Aryl Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-n-Butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ (0.1) | AdBippyPhos (0.2) | KOPh | Toluene | 100 | 18 | High |
| Aryl Perfluorooctanesulfonate | Butylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 80-90 | 48 | 61 |
| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 80-90 | 48 | 76 |
| Aryl Perfluorooctanesulfonate | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 80-90 | 48 | 65 |
Note: The reactivity and yield can be sensitive to the electronic nature of the substrates and the specific ligand used.[6][7]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a halo-fluoroindole.
Materials:
-
Halo-fluoroindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
-
Sealed reaction tube or vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the halo-fluoroindole (e.g., 0.4 mmol, 1.0 equiv), Cs₂CO₃ (e.g., 0.6 mmol, 1.5 equiv), Pd₂(dba)₃ (e.g., 0.008 mmol, 0.02 equiv), and Xantphos (e.g., 0.016 mmol, 0.04 equiv) to a reaction tube.
-
Add the amine (e.g., 0.48 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (e.g., 4 mL).
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aminated indole product.
Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between a halo-fluoroindole and a terminal alkyne.[8]
Quantitative Data Summary
| Fluorinated Indole | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Fluoro-2-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT-50 | 6-12 | Good (Typical) |
| 3-Iodo-1H-indazole (protected) | Various terminal alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 2-4 | up to 99 |
Note: N-protection of the indole may be necessary in some cases to prevent side reactions.[9][10]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a halo-fluoroindole.
Materials:
-
Iodo-fluoroindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the iodo-fluoroindole (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 0.03 mmol), and CuI (e.g., 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (e.g., 5 mL) and Et₃N (e.g., 2 mL) via syringe.
-
Add the terminal alkyne (e.g., 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[9]
Heck Reaction
The Heck reaction creates a carbon-carbon bond by coupling a halo-fluoroindole with an alkene.[11]
Quantitative Data Summary
| Fluorinated Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Fluoro-2-methyl-1H-indole | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 18-36 | Moderate-Good |
| Pentafluorobromobenzene | Styrene | Pd complex 145 (1) | - | CaCO₃ | NMP | 130 | 24 | ~100 |
Note: The Heck reaction often requires higher temperatures and longer reaction times compared to other cross-coupling reactions.[9][12]
Detailed Experimental Protocol: Heck Reaction
This protocol details a general method for the Heck reaction of a fluoroindole.
Materials:
-
3-Fluoro-2-methyl-1H-indole (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Sealed reaction tube
Procedure:
-
In a sealed tube, combine 3-fluoro-2-methyl-1H-indole (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 0.05 mmol), and P(o-tol)₃ (e.g., 0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL), the alkene (e.g., 1.5 mmol), and Et₃N (e.g., 2.0 mmol) via syringe.
-
Seal the tube and heat the mixture to 120 °C for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.[9]
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of BOC-Protected Fluoro-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
BOC-protected fluoro-proline is a critical building block in medicinal chemistry and drug development. The incorporation of a fluorine atom into the proline ring can significantly influence the conformational properties of peptides and proteins, leading to enhanced stability, bioactivity, and improved pharmacokinetic profiles.[1] This document provides detailed application notes and scalable protocols for the synthesis of N-BOC-4-fluoro-L-proline, focusing on methods suitable for large-scale production. The protocols are designed to be robust, cost-effective, and amenable to kilogram-scale synthesis with high purity.[2][3]
Synthesis Strategies Overview
The most common and scalable approach for the synthesis of BOC-protected fluoro-proline begins with the readily available and inexpensive starting material, (2S,4R)-4-hydroxyproline.[4] The general strategy involves:
-
Protection of the amine group: The proline's secondary amine is protected with a tert-butyloxycarbonyl (BOC) group.
-
Esterification of the carboxylic acid: The carboxylic acid is often converted to a methyl or other suitable ester to prevent side reactions.
-
Deoxyfluorination: The hydroxyl group at the 4-position is replaced with a fluorine atom. This is the key step, and several reagents can be employed.
-
Hydrolysis: The ester is hydrolyzed to yield the final carboxylic acid.
-
Purification: The final product is purified, often through chromatography-free methods on a large scale.[2][5]
A key challenge in large-scale synthesis is achieving high purity without resorting to column chromatography, which is often impractical and expensive at an industrial scale.[2][5] The protocols outlined below emphasize chromatography-free purification techniques.[2]
Experimental Protocols
Protocol 1: Large-Scale Synthesis using Nosyl Fluoride
This protocol is adapted from a reported eco-friendly and scalable process that utilizes nosyl fluoride as a deoxyfluorinating agent and allows for a chromatography-free purification.[2][3][5][6] This method has been successfully implemented on a kilogram scale at a pilot plant.[2][7]
Starting Material: N-Boc-4-hydroxy-L-proline methyl ester.
Step 1: Deoxyfluorination with Nosyl Fluoride
-
To a stirred solution of N-Boc-4-hydroxy-L-proline methyl ester (1 kg, 4.08 mol) in toluene (10 L), add DBU (1.24 kg, 8.16 mol) dropwise and stir for 30 minutes at room temperature.[5]
-
Add nosyl fluoride (1 kg, 4.89 mol) portion-wise and heat the reaction mixture to 45 °C for 10 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Wash the reaction mixture with a 5% aqueous KHSO₄ solution (2 L).[5]
-
Separate the toluene layer and wash it with a saturated NaHCO₃ solution (2 L).[5]
-
Concentrate the toluene layer under reduced pressure to obtain a thick oily mass of crude N-Boc-cis-4-fluoro-L-proline methyl ester.[5]
Step 2: Hydrolysis and Purification
-
To a solution of the crude N-Boc-cis-4-fluoro-L-proline methyl ester in a suitable solvent (e.g., a mixture of acetone and water), add a solution of NaOH (e.g., 65.3 g in 650 mL of water) and heat to 40 °C for 3 hours.[2]
-
After completion of the hydrolysis, separate the organic layer if applicable.[2]
-
Cool the aqueous layer to 0 °C and acidify with 50% HCl in water to a pH of approximately 3-4.[2]
-
Filter the precipitated solid.[2]
-
Suspend the solid in toluene (600 mL) and heat to 80 °C for 2 hours to facilitate purification.[2]
-
Cool the mixture and filter the solid to obtain pure N-Boc-cis-4-fluoro-L-proline.
Protocol 2: Synthesis using Triflic Anhydride and TBAF
This method provides an alternative to potentially explosive reagents like DAST.[8][9]
Starting Material: N-Boc-4-hydroxy-L-proline methyl ester.
Step 1: Activation and Fluorination
-
To a stirred mixture of N-Boc-4-hydroxy-L-proline methyl ester (50 g, 0.204 mol) and triethylamine (41.3 g, 0.408 mol) in THF (500 mL), add triflic anhydride (70.52 g, 0.25 mol) dropwise at 0-5 °C.[2]
-
Stir the reaction mixture for 4 hours at room temperature.[2]
-
Upon completion, add 1 M TBAF in THF (306 mL) at 0-5 °C and stir for 16 hours at room temperature.[2]
Step 2: Work-up and Hydrolysis
-
Dilute the reaction mixture with ice-cold water and extract with DCM.[2]
-
To the DCM layer, add a solution of NaOH (16.2 g in 160 mL of water) and heat to 40 °C for 3 hours.[2]
-
Separate the DCM layer.[2]
-
Follow the acidification and purification steps as described in Protocol 1, Step 2.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the large-scale synthesis of BOC-protected fluoro-proline.
| Parameter | Method with Nosyl Fluoride | Method with Triflic Anhydride/TBAF |
| Starting Material | N-Boc-4-hydroxy-L-proline methyl ester | N-Boc-4-hydroxy-L-proline methyl ester |
| Scale | Kilogram | Multi-gram |
| Yield | Moderate | Not explicitly stated, but part of an overall 16% yield from Hyp[8] |
| Purity (by HPLC) | >99%[2][3][5] | High purity achievable |
| Key Reagents | Nosyl fluoride, DBU | Triflic anhydride, TBAF |
| Purification | Chromatography-free[2][7] | Standard work-up and purification |
Diagrams
Experimental Workflow for Large-Scale Synthesis
Caption: Workflow for the large-scale synthesis of N-Boc-4-fluoro-L-proline.
Logical Relationship in Drug Development
Caption: Role of BOC-fluoro-proline in the drug development pipeline.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. raineslab.com [raineslab.com]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluorinated Indoles in Bioimaging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, owing to its presence in numerous natural products and pharmaceuticals. The introduction of fluorine atoms into the indole ring can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] In the realm of bioimaging, fluorinated indoles are emerging as versatile fluorescent probes. Their unique photophysical characteristics, such as environmental sensitivity and potential for long-wavelength emission, make them valuable tools for visualizing and understanding complex biological processes at the cellular and organismal level.[2][3]
These application notes provide a comprehensive overview of the use of fluorinated indoles in bioimaging, detailing their synthesis, photophysical properties, and specific applications. Detailed experimental protocols are provided to facilitate their implementation in the laboratory.
Data Presentation: Photophysical Properties of Indole-Based Probes
The following table summarizes the key photophysical properties of several indole-based fluorescent probes, including fluorinated and cyano-substituted derivatives, to allow for easy comparison.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Condition | Reference |
| 4-Cyano-7-azaindole (4CN7AI) | ~318 | ~455 | ~137 | 0.29 ± 0.03 | Not Reported | H₂O | [4][5] |
| 4-Cyano-7-azaindole (4CN7AI) | ~318 | Not Reported | Not Reported | 0.72 ± 0.04 | Not Reported | Tetrahydrofuran | [4][5] |
| 1-Methyl-4-cyano-7-azaindole (1M4CN7AI) | ~318 | ~470 | ~152 | ≥ 0.69 ± 0.03 | Not Reported | Various (except H₂O) | [4][5] |
| 4-Cyanoindole-2'-deoxyribonucleoside (4CIN) | Not Reported | Not Reported | Not Reported | Higher than 2APN | Higher than 2APN | Not Reported | [1] |
| 6-Fluoroindole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Indole | Not Reported | Not Reported | Not Reported | 0.28 | Not Reported | Not Reported | [7] |
| Tryptophan | Not Reported | Not Reported | Not Reported | 0.15 | Not Reported | Not Reported | [7] |
Experimental Protocols
I. General Synthesis of Fluorinated Indoles
A common method for synthesizing fluorinated indole derivatives is the Fischer indole synthesis.[2] This protocol outlines a general procedure.
Materials:
-
Fluorinated phenylhydrazine hydrochloride
-
Appropriate ketone (e.g., 2-butanone)
-
Ethanol
-
Cyclizing agent (e.g., polyphosphoric acid or zinc chloride)
-
Sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Hydrazone Formation:
-
Dissolve the fluorinated phenylhydrazine hydrochloride in ethanol.
-
Add an equimolar amount of the ketone.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Cyclization:
-
After cooling the reaction mixture, add the cyclizing agent.
-
Heat the mixture (often above 100°C) for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it with sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization:
II. Live-Cell Imaging with Fluorinated Indole Probes
This protocol provides a general procedure for staining and imaging live cells with a fluorinated indole-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell type.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Fluorinated indole probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the fluorinated indole probe in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes).
-
-
Washing (Optional but Recommended):
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the excitation and emission wavelengths specific to the probe.
-
Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photophysics of Two Indole-Based Cyan Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Fischer Indole Synthesis of 4-Fluoroindole
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low yields in the Fischer indole synthesis of 4-fluoroindole. The following resources provide in-depth troubleshooting guides and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Fischer indole synthesis of 4-fluoroindole?
A1: Low yields in the Fischer indole synthesis of 4-fluoroindole can often be attributed to several critical factors:
-
Purity of Starting Materials: The reaction is highly sensitive to the purity of the (4-fluorophenyl)hydrazine and the corresponding aldehyde or ketone. Impurities can lead to undesirable side reactions and may inhibit the catalyst's activity.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are used, but the optimal catalyst is substrate-dependent and often needs to be determined empirically.[1]
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final 4-fluoroindole product.[1]
-
Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of regioisomeric indoles is a common side reaction that can significantly lower the yield of the desired 4-fluoroindole.[1]
-
Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. This can be exacerbated by the presence of water, which can interfere with the acid catalyst and reaction intermediates.[1]
Q2: How can I optimize the reaction conditions to improve the yield of 4-fluoroindole?
A2: Optimization is often an empirical process, but starting with conditions reported for similar substrates is a good approach.[3] Key parameters to investigate include:
-
Catalyst Screening: Systematically screen a variety of Brønsted and Lewis acids to identify the most effective one for your specific substrate.
-
Temperature Control: Careful control of the reaction temperature is critical. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time, preventing product degradation.[1][3]
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. While some reactions are run neat, high-boiling solvents like toluene, xylene, or diglyme can provide better temperature control.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of intermediates and deactivation of the catalyst.[1]
Q3: I am observing multiple spots on my TLC. What are the likely side products and how can I minimize them?
A3: The formation of multiple products is a common challenge. Besides the desired 4-fluoroindole, you may be observing:
-
Regioisomers: With unsymmetrical ketones, you will likely form a mixture of indole isomers.[1] The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions.[1]
-
Decomposition Products: Harsh reaction conditions (high temperature, strong acid) can lead to the degradation of your starting materials or the 4-fluoroindole product.[1]
-
Side Reactions of the Hydrazine: Phenylhydrazines can undergo various side reactions under strongly acidic conditions.
To minimize these, consider using milder reaction conditions, a different acid catalyst, or protecting sensitive functional groups.
Q4: Are there alternative synthesis methods if the Fischer indole synthesis consistently gives low yields?
A4: Yes, if the Fischer indole synthesis proves to be challenging for your specific substrate, several other methods for indole synthesis can be explored, including the Madelung, Reissert, and Bischler-Möhlau syntheses.
Quantitative Data on Reaction Conditions
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Brønsted Acids | |||||
| Polyphosphoric acid (PPA) | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | High | General Knowledge |
| Sulfuric acid (H₂SO₄) | Phenylhydrazine | Acetone | 2-Methylindole | Moderate | General Knowledge |
| p-Toluenesulfonic acid (p-TsOH) | Phenylhydrazine | Various ketones | Substituted indoles | Good | General Knowledge |
| Lewis Acids | |||||
| Zinc chloride (ZnCl₂) | Phenylhydrazine | Various ketones | Substituted indoles | Good to Excellent | General Knowledge |
| Boron trifluoride etherate (BF₃·OEt₂) | Phenylhydrazine | Various ketones | Substituted indoles | Good to Excellent | General Knowledge |
| Iron(III) chloride (FeCl₃) | Phenylhydrazine | Various ketones | Substituted indoles | Effective | General Knowledge |
| Aluminum chloride (AlCl₃) | Phenylhydrazine | Various ketones | Substituted indoles | Effective | General Knowledge |
Experimental Protocols
Detailed Experimental Protocol for Fischer Indole Synthesis of 4-Fluoroindole
This protocol is a general guideline and may require optimization for your specific carbonyl compound.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Ketone or aldehyde (e.g., cyclohexanone as a model)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA) or a solution of H₂SO₄ in a high-boiling solvent)
-
Anhydrous solvent (e.g., toluene or xylene, if not using PPA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol.
-
Add the ketone or aldehyde (1.0-1.2 eq).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating for 1-4 hours, monitoring by TLC.
-
The hydrazone can be isolated or used directly in the next step.
-
-
Indolization:
-
To the crude or purified hydrazone, add the chosen acid catalyst.
-
Using PPA: Add the hydrazone directly to pre-heated PPA (typically 80-150 °C) with vigorous stirring.
-
Using H₂SO₄ in solvent: Dissolve the hydrazone in a high-boiling anhydrous solvent (e.g., toluene) and add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄).
-
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (usually 1-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice or into cold water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 4-fluoroindole.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Fischer indole synthesis of 4-fluoroindole.
References
Common side reactions during the deprotection of N-Boc-4-fluoroindole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding common side reactions encountered during the deprotection of N-Boc-4-fluoroindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed during the acidic deprotection of N-Boc-4-fluoroindole?
A1: The most prevalent side reaction is the tert-butylation of the 4-fluoroindole ring. This occurs because the acidic cleavage of the Boc group generates a reactive tert-butyl cation, which is a potent electrophile. This cation can then attack the electron-rich indole nucleus in a Friedel-Crafts-type alkylation reaction.
Q2: At which position on the 4-fluoroindole ring is tert-butylation most likely to occur?
A2: Electrophilic aromatic substitution on the indole ring is strongly directed by the nitrogen atom to the pyrrole ring. The most nucleophilic position is C3, followed by C2. Therefore, the major side product is expected to be 3-(tert-butyl)-4-fluoroindole. Depending on the reaction conditions, minor amounts of 2-(tert-butyl)-4-fluoroindole and di-tert-butylated products may also be formed.
Q3: Can side reactions occur under thermal deprotection conditions?
A3: Thermal deprotection, particularly in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is generally a cleaner method.[1] These conditions are neutral and proceed through a mechanism that does not generate a free tert-butyl cation, thus minimizing the risk of tert-butylation. However, at very high temperatures, other degradation pathways may become accessible.
Q4: My deprotection reaction is sluggish or incomplete. What are the possible causes?
A4: Incomplete deprotection can be due to several factors:
-
Insufficient acid strength or concentration: The acidity may not be sufficient to efficiently cleave the Boc group.
-
Short reaction time: The reaction may not have been allowed to proceed to completion.
-
Low temperature: Many deprotection reactions are run at room temperature, but some substrates may require gentle heating.
-
Steric hindrance: Although less common for the indole nitrogen, bulky neighboring groups could potentially hinder the approach of the acid.
Q5: How can I minimize the formation of the tert-butylated side product?
A5: To suppress tert-butylation, "scavengers" can be added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the indole ring. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. Alternatively, using deprotection methods that avoid the formation of a free tert-butyl cation, such as thermal deprotection, is a highly effective strategy.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Presence of a significant amount of a new, less polar product by TLC/LC-MS. | Formation of tert-butylated 4-fluoroindole. | - Add a scavenger such as triethylsilane (5-10 equivalents) to the reaction mixture. - Switch to a thermal deprotection method using TFE or HFIP as the solvent. - Use a milder acidic condition, although this may lead to longer reaction times. |
| Incomplete reaction, starting material remains. | - Insufficient acid strength or concentration. - Reaction time is too short. - Low reaction temperature. | - Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). - Use a stronger acid system (e.g., 4M HCl in dioxane). - Extend the reaction time and monitor by TLC or LC-MS. - Gently warm the reaction mixture (e.g., to 40 °C), but be aware this may increase side product formation. |
| Formation of multiple unidentified side products. | - Degradation of the starting material or product under harsh acidic conditions. - The presence of other acid-sensitive functional groups in the molecule. | - Use milder acidic conditions (e.g., formic acid). - Consider a non-acidic deprotection method, such as thermal deprotection. - Ensure all reagents and solvents are anhydrous and of high purity. |
| Low isolated yield of the desired 4-fluoroindole. | - Incomplete reaction. - Formation of side products. - Loss of product during work-up (e.g., if the product is volatile or water-soluble). | - Address the issues of incomplete reaction and side product formation as described above. - Modify the work-up procedure to minimize product loss. For example, if the product is basic, an acidic wash can be used to extract it into the aqueous phase, followed by basification and re-extraction. |
Quantitative Data on Deprotection Methods
| Deprotection Method | Reagents & Conditions | Typical Yield of 4-fluoroindole | Estimated Yield of tert-butylated Side Product(s) | Reference |
| Acidic (Strong) | 20-50% TFA in DCM, rt, 1-4 h | 70-90% | 5-25% | [2] |
| Acidic (Moderate) | 4M HCl in Dioxane, rt, 2-16 h | 80-95% | 2-15% | [2] |
| Thermal | TFE or HFIP, 150 °C (microwave), 15-60 min | >95% | <2% | [1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve N-Boc-4-fluoroindole (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-fluoroindole product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve N-Boc-4-fluoroindole (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (3-4 equivalents).
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free indole.
Protocol 3: Thermal Deprotection in 2,2,2-Trifluoroethanol (TFE)
-
Dissolve N-Boc-4-fluoroindole (1 equivalent) in 2,2,2-trifluoroethanol (TFE) in a microwave-safe vial.
-
Seal the vial and heat the mixture in a microwave reactor to 150 °C for 15-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure to obtain the 4-fluoroindole product. Further purification by chromatography may be performed if necessary.[1]
Visualized Reaction Pathway
Caption: Deprotection of N-Boc-4-fluoroindole and the formation of the tert-butylated side product.
References
How to improve the purity of 4-Fluoro-N-(BOC)indole post-synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying 4-Fluoro-N-(BOC)indole post-synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and potentially regioisomers depending on the synthetic route used.[1] If a Fischer indole synthesis is employed with an unsymmetrical ketone, the formation of isomeric byproducts is a possibility.[1] Additionally, harsh reaction conditions can lead to the decomposition of the product.[1]
Q2: My TLC plate shows multiple spots after synthesis. What are my options for purification?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating compounds with different polarities, such as regioisomers.[1] Recrystallization is an effective technique for removing smaller amounts of impurities from a solid product.
Q3: I am having trouble with the removal of the N-Boc protecting group during purification. What should I do?
A3: The N-Boc group is generally stable under neutral and basic conditions but can be sensitive to acid. If you are using silica gel for column chromatography, which is slightly acidic, there is a possibility of partial deprotection, especially with prolonged exposure. To mitigate this, you can use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or opt for a different purification technique like recrystallization.
Q4: Can I use HPLC for purification?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity.[2] A reversed-phase C18 column with a water/acetonitrile gradient containing an acidic modifier like formic acid or trifluoroacetic acid is a good starting point for method development for indole-containing compounds.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery after column chromatography | 1. Product is too polar and is sticking to the silica gel. 2. Product is partially decomposing on the silica gel. 3. Inappropriate solvent system. | 1. Gradually increase the polarity of the eluent. 2. Use a less acidic stationary phase or add a small amount of a basic modifier (e.g., 0.1% triethylamine) to the eluent. 3. Perform small-scale TLC experiments with different solvent systems to find the optimal eluent for separation and elution. |
| Product "oils out" during recrystallization | 1. The cooling process is too rapid. 2. The chosen solvent is not ideal. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Co-elution of impurities during column chromatography | 1. The polarity difference between the product and the impurity is small. 2. The column is overloaded. | 1. Use a shallower solvent gradient during elution. 2. Try a different solvent system with different selectivities. 3. Reduce the amount of crude material loaded onto the column. |
| Difficulty dissolving the crude product for purification | 1. The compound has low solubility in the chosen solvent. | 1. For chromatography, use a minimal amount of a stronger solvent to dissolve the crude product before adsorbing it onto a small amount of silica gel for dry loading. 2. For recrystallization, screen a variety of solvents to find one with suitable solubility characteristics. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate mixtures. An ideal Rf value for the product is around 0.2-0.3 for good separation. A common starting point for similar N-Boc protected indoles is a hexane/ethyl acetate mixture in a 10:1 ratio.[3]
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
The following table provides a hypothetical comparison of purification methods based on typical outcomes for similar compounds. Actual results may vary.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Notes |
| Flash Column Chromatography | >98% | 60-90% | Moderate | Effective for removing a wide range of impurities, including isomers. |
| Recrystallization | >99% | 50-80% | High | Best for removing small amounts of impurities from an already relatively pure product. |
| Preparative HPLC | >99.5% | 40-70% | Low | Provides very high purity but is less suitable for large-scale purification. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Palladium-Catalyzed Reactions with 4-Fluoroindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoroindole in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the degradation of this valuable building block during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions used to functionalize 4-fluoroindole?
A1: 4-Fluoroindole is frequently used in a variety of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically by coupling a halo-4-fluoroindole with a boronic acid or ester.[1][2][3]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling a halo-4-fluoroindole with an amine.[4][5][6]
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds by reacting a halo-4-fluoroindole with a terminal alkyne.[7][8][9]
-
Heck Reaction: To form carbon-carbon bonds by coupling a halo-4-fluoroindole with an alkene.
-
C-H Functionalization: Direct functionalization of the indole core's C-H bonds is an emerging area.[10][11][12]
Q2: What are the primary degradation pathways for 4-fluoroindole in these reactions?
A2: Degradation of 4-fluoroindole can occur through several pathways, leading to reduced yield and undesired byproducts. Key degradation routes include:
-
Hydrodefluorination/Dehalogenation: This is the cleavage of the C-F or C-X (where X is Br, I) bond and its replacement with a hydrogen atom. This can be a significant side reaction, especially at elevated temperatures or with certain catalyst/ligand combinations.[13][14][15]
-
Indole Ring Degradation: The indole nucleus itself can be susceptible to degradation under harsh reaction conditions, such as strong bases or high temperatures.
-
N-H Functionalization: In cases where the indole nitrogen is unprotected, it can compete with the desired coupling reaction, leading to N-arylation or other side products.[10][11][16]
-
Homocoupling: Dimerization of the 4-fluoroindole starting material or the coupling partner can occur, consuming the reactants and reducing the yield of the desired product.[7]
-
Catalyst Poisoning: The nitrogen atom in the indole ring can sometimes coordinate to the palladium center, leading to catalyst deactivation.
Q3: How does the fluorine substituent affect the reactivity of the indole?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 4-fluoroindole. It can make the C-X bond (where X is a halogen) more susceptible to oxidative addition to the palladium catalyst. However, the C-F bond itself is generally strong and less prone to cleavage than C-Br or C-I bonds.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
This is a common issue that can stem from various factors related to catalyst activity, reaction conditions, and substrate stability.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Inactive Catalyst | - Ensure the use of a reliable palladium precatalyst or generate the active Pd(0) species in situ under strictly anaerobic conditions.[1] - Degas all solvents and reagents thoroughly to prevent oxidation of the palladium catalyst and phosphine ligands. - Consider using more robust, air- and moisture-stable precatalysts if handling issues are suspected. |
| Suboptimal Ligand | - The choice of ligand is critical. For electron-rich substrates like indoles, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) often improve catalyst performance and stability.[17][18] - Screen a variety of ligands to find the optimal one for your specific transformation. |
| Inappropriate Base | - The base plays a crucial role in the catalytic cycle. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred for indole substrates to minimize ring degradation.[1] - Stronger bases like NaOtBu or LiHMDS may be necessary for less reactive coupling partners but can increase the risk of side reactions.[5] |
| Unfavorable Solvent | - Aprotic polar solvents like dioxane, THF, or toluene are commonly used. - Ensure the solvent is anhydrous, as water can interfere with the reaction, although in some Suzuki couplings, a co-solvent of water is necessary.[1][19] |
| Incorrect Temperature | - While higher temperatures can increase reaction rates, they can also promote degradation pathways like hydrodefluorination.[20][21] - Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. |
Troubleshooting Workflow for Low Yield
Issue 2: Significant Formation of Hydrodefluorinated or Dehalogenated Byproduct
The loss of the fluorine or halogen atom from the 4-fluoroindole starting material is a common and frustrating side reaction.
| Potential Cause | Troubleshooting & Optimization Strategies |
| High Reaction Temperature | - Elevated temperatures can promote C-F and C-X bond cleavage.[14] - Attempt the reaction at a lower temperature for a longer duration. |
| Choice of Ligand | - Bulky, electron-rich phosphine ligands can sometimes favor reductive elimination over side reactions.[22] - Screen different classes of ligands, including N-heterocyclic carbenes (NHCs), which may offer different selectivity. |
| Nature of the Base | - Strong, sterically hindered bases may exacerbate dehalogenation. - Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃. |
| Presence of Hydride Sources | - Water, alcohols, or certain amines can act as hydride sources, leading to hydrodehalogenation. - Ensure all reagents and solvents are anhydrous. |
Logical Relationship for Minimizing Hydrodefluorination
Issue 3: Side Reactions at the Indole Nitrogen (N-H Functionalization)
For unprotected 4-fluoroindole, the N-H bond can be reactive under palladium catalysis.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Unprotected Indole N-H | - The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl). This is often necessary to achieve high yields and avoid side reactions.[23][24] |
| Reaction Conditions Favoring N-Functionalization | - In some cases, careful selection of the ligand and base can favor C-H functionalization over N-H functionalization, but this can be challenging to control.[10][11] |
Decision Workflow for N-H Functionalization
Experimental Protocols
Below are generalized experimental protocols for common palladium-catalyzed reactions with a hypothetical halo-4-fluoroindole. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki coupling of halogenated N-heterocycles.[1][23]
Materials:
-
Halo-4-fluoroindole (e.g., 5-bromo-4-fluoroindole) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the halo-4-fluoroindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[5]
Materials:
-
Halo-4-fluoroindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, if not using a precatalyst)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, add the halo-4-fluoroindole, palladium precatalyst (or palladium source and ligand), and base to a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a starting point for the copper-free Sonogashira coupling of haloindoles.[7][9]
Materials:
-
Halo-4-fluoroindole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Optional: Copper(I) iodide (CuI, 5-10 mol%) for traditional Sonogashira
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halo-4-fluoroindole and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 11. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc Protection of Electron-Deficient Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the N-Boc protection of electron-deficient indoles. Due to the reduced nucleophilicity of the indole nitrogen in these substrates, standard protection protocols often result in low yields or reaction failure. This guide offers detailed methodologies and comparative data to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protection of indoles with electron-withdrawing groups (EWGs) so challenging?
The primary challenge lies in the reduced nucleophilicity of the indole nitrogen. Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl), decrease the electron density of the indole ring system. This makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of the Boc anhydride ((Boc)₂O), slowing down the reaction or preventing it from occurring under standard conditions.[1] To overcome this, more forcing reaction conditions, such as the use of a strong base, are typically required to deprotonate the indole N-H, thereby increasing its nucleophilicity.
Q2: What are the most effective bases for the N-Boc protection of electron-deficient indoles?
For electron-deficient indoles, strong bases are often necessary to ensure complete deprotonation of the weakly acidic N-H. Sodium hydride (NaH) is a commonly used and effective base for this transformation. Other strong bases like potassium tert-butoxide can also be employed. The choice of base can influence the regioselectivity of subsequent reactions, so it is a critical parameter to consider.
Q3: Can 4-(Dimethylamino)pyridine (DMAP) be used as a catalyst for this reaction?
Yes, DMAP can be used as a nucleophilic catalyst to accelerate the N-Boc protection. DMAP reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the weakly nucleophilic indole nitrogen. However, for substrates that are particularly unreactive, DMAP catalysis alone may not be sufficient, and the use of a strong base in conjunction with or as an alternative to DMAP is often necessary. It is also important to be aware that DMAP can sometimes promote the formation of side products, such as isocyanate derivatives.
Q4: What are common side reactions to watch out for?
A common side reaction, especially with primary amines, is the formation of the di-Boc protected product. This occurs when the initially formed mono-Boc product undergoes a second protection reaction. Another potential issue, particularly when using DMAP at lower temperatures, is the formation of isocyanates, which can then react with any remaining starting material to form urea byproducts.
Q5: My N-Boc protection reaction is not going to completion. What are the likely causes?
Several factors can contribute to incomplete reactions:
-
Inadequate Deprotonation: The base used may not be strong enough to fully deprotonate the electron-deficient indole.
-
Poor Reagent Quality: The base (e.g., NaH) or the Boc anhydride may have degraded. Using freshly opened or properly stored reagents is crucial.
-
Insufficient Reagent: An inadequate amount of the base or Boc anhydride will lead to an incomplete reaction.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor Solubility: The indole substrate may not be fully dissolved in the chosen solvent.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the N-Boc protection of electron-deficient indoles.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Deprotonation | Switch to a stronger base (e.g., Sodium Hydride). Ensure you are using a sufficient excess of the base. |
| Poor Reagent Quality | Use freshly opened and high-purity (Boc)₂O and base. Ensure anhydrous reaction conditions, especially when using NaH. |
| Low Reactivity of Substrate | Increase the reaction temperature. Consider using a more reactive electrophile or a catalyst like DMAP. |
| Poor Solubility | Select a solvent in which the indole starting material is fully soluble (e.g., DMF, THF). |
| Reaction Time Too Short | Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary. |
Formation of Side Products
| Side Product Observed | Troubleshooting Steps |
| Di-Boc Protected Indole | Use a stoichiometric amount of (Boc)₂O relative to the indole. Add the (Boc)₂O slowly to the reaction mixture. |
| Isocyanate/Urea Derivatives | If using DMAP, consider running the reaction at room temperature or slightly elevated temperatures, as low temperatures can favor isocyanate formation. Alternatively, avoid DMAP if possible. |
| C3-Alkylation | This is less common in Boc protection but can occur. Using strong, non-nucleophilic bases like NaH can favor N-protection. |
Data Presentation: Comparative Reaction Conditions
The following tables summarize reaction conditions for the N-Boc protection of various electron-deficient indoles, providing a comparative overview of different methodologies.
Table 1: N-Boc Protection of 5-Nitroindole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | DMF | 0 to RT | 2 | 95 | Fictional Example |
| K₂CO₃ | Acetonitrile | Reflux | 12 | 60 | Fictional Example |
| DMAP (cat.) | DCM | RT | 24 | 45 | Fictional Example |
Table 2: N-Boc Protection of 6-Cyanoindole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | THF | 0 to RT | 3 | 92 | Fictional Example |
| LiHMDS | THF | -78 to RT | 4 | 88 | Fictional Example |
| DMAP (cat.) | Acetonitrile | RT | 18 | 75 | Fictional Example |
Table 3: N-Boc Protection of 5-Bromoindole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | DMF | 0 to RT | 1.5 | 98 | Fictional Example |
| KHMDS | THF | 0 to RT | 2 | 94 | Fictional Example |
| None (DMAP cat.) | DCM | RT | 12 | 85 | Fictional Example |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Nitroindole using Sodium Hydride
Materials:
-
5-Nitroindole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-nitroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add a solution of (Boc)₂O (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed N-Boc Protection of 6-Cyanoindole
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-cyanoindole (1.0 eq) in anhydrous DCM, add (Boc)₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for N-Boc protection using a strong base.
References
Technical Support Center: N-Boc Protecting Group Stability in Acidic HPLC
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of the N-Boc (tert-butoxycarbonyl) protecting group under acidic reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group to trifluoroacetic acid (TFA) in HPLC mobile phases?
A1: The N-Boc group is known to be sensitive to acidic conditions, and its stability in TFA-containing mobile phases is a critical consideration. Generally, for standard analytical runs, a mobile phase containing 0.1% TFA in a water/acetonitrile gradient is widely used and considered acceptable for many Boc-protected compounds. However, the stability is not absolute and can be influenced by several factors, including the structure of the molecule, the duration of exposure, and the temperature.[1] Some studies have reported slow cleavage of the Boc group under these conditions. For instance, an estimated 10% deprotection has been observed after allowing fractions to stand for about 4 hours in a mobile phase of acetonitrile/water with 0.1% TFA.[1]
Q2: Is formic acid (FA) a safer alternative to TFA for analyzing N-Boc protected compounds?
A2: Yes, formic acid is a weaker acid than TFA and is generally considered a safer alternative for analyzing acid-sensitive compounds, including those with N-Boc protection.[1][2] Using 0.1% formic acid in the mobile phase significantly reduces the risk of in-situ deprotection during the HPLC run. However, switching from TFA to formic acid can alter the chromatography, potentially affecting peak shape, resolution, and retention times.[1][2] TFA is a strong ion-pairing agent that can improve peak sharpness for basic compounds, an effect that is less pronounced with formic acid.[3]
Q3: What factors can influence the rate of N-Boc deprotection during HPLC analysis?
A3: Several factors can affect the stability of the N-Boc group during HPLC analysis:
-
Acid Concentration: Higher concentrations of acid will lead to faster deprotection. For example, 1% TFA will cause significantly more cleavage than 0.1% TFA.[1]
-
Acid Strength: Stronger acids like TFA will cause more rapid deprotection than weaker acids like formic acid or acetic acid.[1][2]
-
Temperature: Higher temperatures will accelerate the rate of acid-catalyzed hydrolysis of the Boc group. It is advisable to perform chromatography at or below room temperature if stability is a concern.[1]
-
Contact Time: The longer the compound is in contact with the acidic mobile phase, the greater the extent of deprotection will be. This includes time spent in the autosampler and during fraction collection.[1]
-
Molecular Structure: The electronic and steric environment around the N-Boc group can influence its lability.
Q4: I am observing an unexpected peak eluting earlier than my N-Boc protected compound. Could this be the deprotected product?
A4: Yes, it is highly likely. The deprotected amine is more polar than its N-Boc protected precursor. In reversed-phase HPLC, more polar compounds elute earlier. The appearance of a new, earlier-eluting peak is a common indicator of on-column or in-sample deprotection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, early-eluting peak corresponding to the deprotected amine. | The acidic mobile phase (e.g., 0.1% TFA) is causing on-column deprotection. | - Switch to a mobile phase with a weaker acid, such as 0.1% formic acid.- Reduce the acid concentration if possible without compromising peak shape.- Lower the column temperature. |
| The amount of deprotected impurity increases over time in a sequence of injections. | The sample is degrading in the autosampler vial due to prolonged exposure to the acidic dissolution solvent. | - Minimize the time the sample spends in the autosampler.- If possible, use a neutral or less acidic solvent to dissolve the sample.- Use a cooled autosampler. |
| Poor peak shape (tailing or broadening) when using formic acid instead of TFA. | Formic acid is a weaker ion-pairing agent than TFA, which can lead to secondary interactions with the stationary phase, especially for basic compounds. | - Use a column with a different stationary phase chemistry (e.g., one with reduced silanol activity).- Consider using a different, non-acidic mobile phase additive if compatible with your analysis. |
| N-Boc cleavage is observed after fraction collection and solvent evaporation. | The concentration of non-volatile acid (TFA) increases during solvent evaporation, leading to deprotection. | - Neutralize the collected fractions immediately with a base like triethylamine or ammonium bicarbonate.[1]- Use lyophilization (freeze-drying) instead of rotary evaporation to remove the solvent, as this is a gentler method.[1] |
Data Presentation
The following table provides a semi-quantitative comparison of the stability of the N-Boc group under typical acidic HPLC conditions. The values are estimates based on available literature and expert opinion.
| Mobile Phase Additive | Concentration | Temperature | Solvent System | Estimated N-Boc Deprotection | Notes |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Room Temp | Acetonitrile/Water | Low (~1-10% over several hours)[1] | Generally acceptable for standard analyses. Stability is compound-dependent. |
| Trifluoroacetic Acid (TFA) | 1.0% (v/v) | Room Temp | Acetonitrile/Water | Moderate to High (significant cleavage can occur)[1] | Not recommended for analysis of intact N-Boc compounds. |
| Formic Acid (FA) | 0.1% (v/v) | Room Temp | Acetonitrile/Water | Very Low (generally stable) | Preferred for acid-labile N-Boc compounds. May alter chromatography.[1] |
| Acetic Acid (AcOH) | 0.1% - 1% (v/v) | Room Temp | Acetonitrile/Water | Very Low (generally stable) | A mild alternative, but may provide poorer peak shape than TFA or FA.[1] |
Experimental Protocols
Protocol for Assessing N-Boc Stability in a Given HPLC Mobile Phase
This protocol describes a method to quantify the stability of an N-Boc protected compound in a specific acidic mobile phase over time.
1. Materials and Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
N-Boc protected compound of interest
-
Deprotected standard of the compound (if available)
-
HPLC-grade acetonitrile, water, and the acid to be tested (TFA or formic acid)
-
Autosampler vials
2. Preparation of Solutions
-
Mobile Phase: Prepare the desired mobile phase, for example, a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% of the acid to be tested.
-
Sample Solution: Accurately weigh and dissolve the N-Boc protected compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
3. HPLC Method
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room temperature (or the temperature you wish to investigate)
-
Detection Wavelength: A wavelength where both the protected and deprotected compounds have good absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to separate the N-Boc protected compound from its deprotected form.
4. Experimental Procedure
-
Inject the freshly prepared sample solution (t=0) to determine the initial purity and retention times of the N-Boc protected compound and any existing deprotected impurity.
-
Store the sample solution in an autosampler vial at a controlled temperature (e.g., room temperature or in a cooled autosampler).
-
Inject the same sample solution at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
For each time point, integrate the peak areas of the N-Boc protected compound and the deprotected product.
5. Data Analysis
-
Calculate the percentage of the deprotected compound at each time point using the following formula:
% Deprotected = (Area of Deprotected Peak / (Area of Boc-Protected Peak + Area of Deprotected Peak)) * 100
-
Plot the percentage of the deprotected compound against time to visualize the degradation kinetics.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of an N-Boc protected amine.
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
References
How to avoid regioisomer formation during fluorinated indole synthesis
Welcome to the technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and navigate the challenges of achieving regioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated indoles, and which ones offer the best regioselectivity?
A1: The most common methods include the Fischer, Bischler, and Larock indole syntheses, as well as modern palladium-catalyzed cross-coupling reactions. The regioselectivity of each method is highly dependent on the substitution pattern of the starting materials and the reaction conditions.
-
Fischer Indole Synthesis: A widely used method that can be prone to the formation of regioisomers, especially with unsymmetrical ketones. The regiochemical outcome is influenced by the electronic properties of substituents on the phenylhydrazine ring.[1]
-
Bischler Indole Synthesis: This method can also yield regioisomers and has been historically associated with harsh reaction conditions, though milder protocols are emerging.[2][3][4]
-
Larock Indole Synthesis: A powerful palladium-catalyzed method that generally offers good regioselectivity, which can be tuned by the choice of ligands and the steric and electronic nature of the alkyne substituents.[5]
-
Palladium-Catalyzed C-H Functionalization: Modern methods involving directed C-H activation offer excellent regioselectivity for the introduction of fluorine or fluorinated groups onto the indole core.[6][7][8][9]
Q2: How does the position of the fluorine atom on the starting aniline or phenylhydrazine affect the regioselectivity of the indole ring formation?
A2: The position of the fluorine atom significantly influences the regioselectivity due to its dual electronic nature: it is an inductively electron-withdrawing group and a resonance electron-donating group.[10][11]
-
Inductive Effect: The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack.[10]
-
Resonance Effect: The lone pairs on the fluorine atom can participate in resonance, directing electrophilic attack to the ortho and para positions.[12][13]
In the context of the Fischer indole synthesis, the electronic effects of the fluorine substituent on the phenylhydrazine ring will influence the stability of the intermediate carbocation during the[7][7]-sigmatropic rearrangement, thereby dictating the direction of cyclization.[1] For instance, an electron-withdrawing group can destabilize the formation of one regioisomeric intermediate, leading to the preferential formation of the other.[1]
Q3: What are the key factors to consider when aiming for high regioselectivity in the Larock indole synthesis of fluorinated indoles?
A3: The Larock indole synthesis is a versatile tool for constructing 2,3-disubstituted indoles. Key factors for controlling regioselectivity, particularly with unsymmetrical fluoroalkylated alkynes, include:
-
Ligand Choice: The phosphine ligand used in the palladium catalyst system plays a crucial role. For example, using triphenylphosphine (PPh₃) can favor the formation of 2-fluoroalkylated indoles, while switching to a bulkier ligand like tri(o-tolyl)phosphine (P(o-Tol)₃) can preferentially yield 3-fluoroalkylated indoles.
-
Alkyne Substituents: The steric bulk and electronic properties of the substituents on the alkyne are major determinants of the regiochemical outcome. Generally, the larger substituent on the alkyne tends to be incorporated at the 2-position of the indole ring.[5] However, strong electronic effects, such as those from a trifluoromethyl group, can override steric factors and direct the regioselectivity.[14]
-
Reaction Conditions: Parameters such as solvent, temperature, and the specific palladium precursor can also influence the isomeric ratio of the products.
Troubleshooting Guide
Problem 1: My Fischer indole synthesis with a fluorinated phenylhydrazine and an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Suboptimal Acid Catalyst: The nature and strength of the acid catalyst can influence the transition state of the[7][7]-sigmatropic rearrangement.
-
Solution: Screen different Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[15] In some cases, milder conditions with weaker acids may favor one regioisomer over the other.
-
-
Electronic Effects Not Fully Exploited: The electronic nature of the substituents on both the phenylhydrazine and the ketone can be modulated to favor one cyclization pathway.
-
Solution: If possible, introduce or modify other substituents on the phenylhydrazine ring to electronically bias the cyclization. For example, a strongly electron-withdrawing group can disfavor the formation of an adjacent positive charge in the transition state.[1]
-
-
Inefficient Separation: The regioisomers may be difficult to separate chromatographically.
-
Solution: If chemical optimization is unsuccessful, consider derivatization of the indole nitrogen (e.g., with a Boc group) to alter the polarity and improve chromatographic separation. The protecting group can be subsequently removed.[16] Trying different stationary phases (e.g., alumina) or solvent systems for column chromatography may also be effective.[16]
-
Problem 2: I am observing low yields and poor regioselectivity in my Bischler synthesis of a fluorinated indole.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: The classical Bischler synthesis often requires high temperatures, which can lead to decomposition and side reactions.[2]
-
Solution: Explore milder, more modern variations of the Bischler synthesis. Microwave-assisted synthesis in the presence of a catalyst like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can improve yields and potentially regioselectivity.[17]
-
-
Poor Nucleophilicity of the Fluorinated Aniline: The electron-withdrawing nature of the fluorine atom can reduce the nucleophilicity of the aniline, leading to a sluggish reaction.
-
Solution: Employ a more reactive α-haloketone or consider using a catalyst to facilitate the initial N-alkylation step.
-
Problem 3: My palladium-catalyzed C-H functionalization to introduce a fluorinated group is not proceeding with the expected regioselectivity.
Possible Causes and Solutions:
-
Incorrect Directing Group: The choice of directing group is critical for controlling the site of C-H activation.
-
Catalyst and Ligand Incompatibility: The palladium catalyst and ligand system may not be optimal for the specific substrate and desired transformation.
-
Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands. The electronic and steric properties of the ligand can have a profound impact on the regioselectivity of the C-H activation step.
-
-
Substrate-Inherent Reactivity: The inherent electronic properties of your substituted indole may be overriding the directing group effect.
-
Solution: Analyze the electronic nature of the existing substituents on the indole ring. Strong electron-donating or withdrawing groups can influence the electron density at different positions, competing with the directing group's control. It may be necessary to modify the synthetic strategy to install the directing group after other key functionalities are in place.
-
Data Presentation
Table 1: Regioselectivity in the Larock Synthesis of 2- and 3-Fluoroalkylated Indoles
| Alkyne Substituent (R¹) | Alkyne Substituent (R²) | Ligand | Product Ratio (2-R² : 3-R²) | Total Yield (%) |
| C₆H₅ | CF₃ | PPh₃ | 85 : 15 | 92 |
| C₆H₅ | CF₃ | P(o-Tol)₃ | 10 : 90 | 88 |
| p-ClC₆H₄ | CF₃ | PPh₃ | 82 : 18 | 95 |
| p-ClC₆H₄ | CF₃ | P(o-Tol)₃ | 9 : 91 | 93 |
| n-C₄H₉ | CF₂CF₃ | PPh₃ | >99 : <1 | 85 |
| n-C₄H₉ | CF₂CF₃ | P(o-Tol)₃ | 15 : 85 | 81 |
Data compiled from studies on the palladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline.
Experimental Protocols
Protocol 1: Regioselective Larock Synthesis of a 3-Trifluoromethyl-2-phenylindole
This protocol is adapted from a general procedure for the Larock indole synthesis with a focus on achieving high regioselectivity for the 3-fluoroalkylated product.
Materials:
-
o-Iodoaniline
-
1-Phenyl-2-trifluoromethylethyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (5 mol%) and P(o-Tol)₃ (10 mol%).
-
Add anhydrous DMF, followed by o-iodoaniline (1.0 equiv.), 1-phenyl-2-trifluoromethylethyne (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the 3-trifluoromethyl-2-phenylindole.
Protocol 2: Regioselective C4-Fluoroalkylation of an Indole using a C3-Directing Group
This protocol describes a palladium-catalyzed C-H functionalization at the C4 position of an indole derivative.
Materials:
-
3-(Pivaloyl)indole
-
(1H,1H-Perfluoroalkyl)mesityliodonium triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry reaction vial, add 3-(pivaloyl)indole (1.0 equiv.), (1H,1H-perfluoroalkyl)mesityliodonium triflate (1.2 equiv.), and Pd(OAc)₂ (10 mol%).
-
Under an inert atmosphere, add anhydrous DCE followed by TFA (2.0 equiv.).
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C4-fluoroalkylated product.
-
The pivaloyl directing group at C3 can be subsequently removed under appropriate conditions (e.g., basic hydrolysis) if the C3-unsubstituted product is desired.
Visualizations
Caption: Regioselectivity in the Fischer Indole Synthesis.
Caption: Regiocontrol in the Larock Indole Synthesis.
Caption: Workflow for Directed C-H Functionalization.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium catalyzed regioselective distal C (sp2)-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Fluorinated Indole Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated indole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying fluorinated indole intermediates?
A1: Researchers often face several key challenges during the purification of fluorinated indole intermediates. These include:
-
Defluorination: The loss of fluorine atoms from the indole ring can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[1] Certain catalytic systems, particularly those involving transition metals, can also facilitate C-F bond cleavage if not properly optimized.[1]
-
Degradation of the Indole Ring: Indoles are susceptible to oxidation and degradation, leading to colored impurities.[2] This can be exacerbated by exposure to air, light, and acidic conditions, such as those encountered with standard silica gel chromatography.[1][2]
-
Separation of Isomers: Achieving baseline separation of constitutional isomers of fluorinated indoles can be difficult due to their similar physical and chemical properties.[3]
-
Poor Crystallization: Fluorinated indole intermediates may fail to crystallize, instead "oiling out," which can be caused by residual impurities or the selection of an inappropriate solvent system.[2]
-
Streaking during Chromatography: Strong interactions between the basic indole nitrogen and the acidic silanol groups of silica gel can lead to band broadening and streaking on TLC plates and during column chromatography.[2]
Q2: How can I prevent defluorination during my reaction and workup?
A2: Preventing defluorination is critical for maintaining the desired pharmacological properties of the target molecule.[1] Several strategies can be employed:
-
Reaction Condition Optimization: Lowering the reaction temperature and extending the reaction time can mitigate kinetically driven defluorination pathways.[1] For palladium-catalyzed cross-coupling reactions, careful selection of ligands and bases is crucial.[1]
-
Mild Workup Procedures: Neutralize the reaction mixture carefully before extraction to avoid acidic or basic conditions that can promote defluorination.[1]
-
Solvent Choice: The choice of solvent can influence the stability of the fluorinated indole. Aprotic polar solvents are common, but their effects should be evaluated for each specific substrate.[1]
Below is a troubleshooting guide for preventing defluorination:
| Problem | Potential Cause | Recommended Solution | Rationale |
| Significant defluorination in Pd-catalyzed reactions | High reaction temperature | Lower the temperature and extend the reaction time.[1] | Many defluorination pathways are accelerated at elevated temperatures.[1] |
| Inappropriate ligand or base | Screen different phosphine ligands and weaker bases. | The electronic and steric properties of ligands and the strength of the base can influence catalyst activity and stability, preventing C-F bond cleavage. | |
| Degradation during workup | Acidic or basic conditions | Carefully neutralize the reaction mixture before extraction.[1] | Prevents acid or base-catalyzed degradation of the sensitive fluorinated compound.[1] |
| Degradation during purification | Acidic silica gel | Deactivate silica gel with triethylamine or use an alternative stationary phase like alumina.[1] | The acidic nature of silica gel can catalyze the degradation of fluorinated indoles.[1] |
| High temperatures during solvent removal | Use a rotary evaporator with a cold water bath.[1] | High temperatures can cause decomposition of the compound.[1] |
Q3: My fluorinated indole is colored and streaks on the TLC plate. How can I resolve this?
A3: Colored impurities and streaking during chromatography are common issues. Here’s how to address them:
-
Decolorization: To remove colored impurities arising from oxidation or degradation, you can treat a solution of the crude material with activated charcoal before the final purification step.[2]
-
Minimizing Streaking: Streaking is often caused by the interaction of the basic indole with acidic silica gel.[2]
-
Add a Modifier: Incorporate a small amount of a basic modifier, like 0.1-1% triethylamine, into your eluent to reduce these interactions.[2]
-
Alternative Stationary Phase: Consider using a more neutral stationary phase, such as deactivated silica gel or alumina.[1]
-
Reduce Sample Load: Overloading the column can exacerbate streaking. A general guideline is to load 1-2% of crude material by weight relative to the silica gel.[2]
-
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of a fluorinated indole from a non-fluorinated impurity.
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Steps:
-
Analyze TLC: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and show clear separation from impurities.[2]
-
Adjust Polarity:
-
Use Modifiers: If streaking is observed, add a small amount of triethylamine (0.1-1%) to the eluent to mask the acidic silanol groups on the silica gel.[2]
-
Consider Alternative Stationary Phases: If separation is still not achieved, consider using a different stationary phase. For basic compounds like indoles, alumina can be a good alternative to silica gel.[1] For highly fluorinated compounds, reversed-phase chromatography (e.g., C18) may provide better separation.
Recrystallization
Issue: The fluorinated indole intermediate "oils out" instead of forming crystals.
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt before dissolving.[2]
-
Solution: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, and ensure the solvent's boiling point is lower than the compound's melting point.[2]
-
-
Supersaturation with Impurities: High levels of impurities can inhibit crystal lattice formation.
-
Solution: Attempt further purification by column chromatography before recrystallization.
-
-
Nucleation Issues: The solution may be clean but lacks a nucleation site for crystal growth to begin.
-
Solution 1: Add Seed Crystals: If available, add a tiny, pure crystal of the compound to the cooled solution to initiate crystallization.[2]
-
Solution 2: Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.
-
Solution 3: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to encourage crystal formation.
-
Experimental Protocols
Protocol 1: General Procedure for Purification of a Fluorinated Indole by Column Chromatography
-
Slurry Preparation: In a fume hood, weigh out silica gel (typically 50-100 times the weight of the crude material). Create a slurry by mixing the silica gel with the initial, least polar eluent system (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a vertical glass column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude fluorinated indole in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity as needed to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at a low temperature to yield the purified fluorinated indole.[1][2]
Protocol 2: General Procedure for Recrystallization of a Fluorinated Indole
-
Dissolution: Place the crude fluorinated indole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and then filter the hot solution through a fluted filter paper to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, proceed with the troubleshooting steps mentioned above (seeding, scratching). Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
References
Technical Support Center: Optimizing Ligand and Base Selection for Indole Cross-Coupling Reactions
Welcome to the technical support center for optimizing indole cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on selecting the optimal ligands and bases for successful reactions.
Frequently Asked Questions (FAQs)
Q1: My indole cross-coupling reaction is giving low to no yield. What are the common causes?
A1: Low yields in indole cross-coupling reactions can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black.[1] This is often mitigated by using bulky, electron-rich phosphine ligands that stabilize the catalytic species.[1]
-
N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[1][2] While specific base selection can sometimes overcome this, protecting the indole nitrogen (e.g., with a Boc group) often leads to more consistent results.[1][2]
-
Poor Substrate Solubility: The insolubility of starting materials can hinder the reaction. Consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP.[3]
-
Inappropriate Ligand or Base Selection: The choice of ligand and base is critical and highly dependent on the specific indole substrate and coupling partner.
Q2: I am observing significant side product formation, such as C-arylation instead of the desired N-arylation. How can I improve selectivity?
A2: Controlling regioselectivity between N- and C-functionalization is a common challenge.[4][5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, BrettPhos), can promote the desired C-N bond formation over competing pathways.[3][6] The development of novel ligands like sulfoxide-2-hydroxypyridine (SOHP) has also shown promise in controlling C3-/C2-selectivity in oxidative Heck reactions of indoles.[7][8][9]
-
Directing Groups: Installing a directing group on the indole nitrogen can effectively guide the reaction to a specific position on the benzene ring (C4-C7).[10][11][12]
-
Reaction Conditions: Carefully optimizing the base, solvent, and temperature can also influence the selectivity. For instance, NaOt-Bu is often an effective base for N-arylation, while K₃PO₄ can be a milder alternative for sensitive substrates.[6]
Q3: How do I choose the appropriate base for my Buchwald-Hartwig amination of an indole?
A3: The base plays a crucial role in the Buchwald-Hartwig amination.[13][14]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and are often highly effective.[1][6]
-
Weaker Bases: For substrates that are sensitive to strong bases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be good alternatives.[1][3][6] The solubility and particle size of inorganic bases can impact the reaction rate, so grinding the base or adding celite may be beneficial in scale-up reactions.[15]
-
Solvent Considerations: The choice of solvent can influence the effectiveness of the base. Nonpolar solvents generally favor anionic bases, while polar solvents may allow for a wider range of bases.[13]
Q4: My purification is difficult due to the high polarity of my nitro-indole product. What can I do?
A4: Nitro-containing compounds are often highly polar and can interact strongly with silica gel.[3]
-
Modify Eluent: Adding a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to your eluent can improve the peak shape during column chromatography.[3]
-
Alternative Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[3]
-
Alternative Purification Method: For highly polar compounds, preparative HPLC may be a more effective purification technique.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (C- vs. N-Arylation)
Caption: Troubleshooting workflow for poor regioselectivity.
Ligand and Base Selection Tables
Table 1: Common Ligands for Indole N-Arylation
| Ligand | Structure | Key Features | Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine | General N-arylation, effective for challenging couplings.[3] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active and bulky biarylphosphine | Often used for difficult C-N couplings.[3] |
| RuPhos | 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl | Electron-rich and sterically hindered | High yields in coupling of secondary amines.[1] |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate phosphine | Effective for coupling with primary amines and aryl iodides.[16] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Chiral bidentate phosphine | Can induce asymmetry, useful in stereoselective synthesis.[16] |
Table 2: Common Bases for Indole Cross-Coupling
| Base | pKa of Conjugate Acid | Key Features | Typical Applications |
| NaOt-Bu | ~19 | Strong, non-nucleophilic base | Widely used for Buchwald-Hartwig amination.[1][6] |
| K₃PO₄ | ~12.3 | Mild, inorganic base | Good for sensitive substrates.[1][6] |
| Cs₂CO₃ | ~10.3 | Soluble inorganic base | Effective in Suzuki and other cross-coupling reactions.[3] |
| K₂CO₃ | ~10.3 | Common, inexpensive inorganic base | Often used in Suzuki-Miyaura couplings.[17] |
| DBU | ~13.5 | Non-nucleophilic organic base | Soluble in organic solvents, can be used in combination with inorganic bases.[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloindole
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., SPhos or XPhos, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.) to a dry reaction vessel.[18]
-
Add Reactants: Add the haloindole (1.0 equiv.) and the boronic acid (1.5 equiv.).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).[19]
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
General Protocol for Buchwald-Hartwig Amination of an Indole
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.[1]
-
Add Reactants: Add the aryl halide (1.0 equiv.) and the indole (1.2 equiv.).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene).[1]
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. jiaolei.group [jiaolei.group]
- 10. benchchem.com [benchchem.com]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Effective workup procedures for isolating 4-fluoroindole after deprotection
Welcome to the technical support center for the effective workup and isolation of 4-fluoroindole following the removal of N-protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting groups are commonly used for 4-fluoroindole, and what are the general workup strategies after their removal?
A1: Common N-protecting groups for indoles include tert-Butoxycarbonyl (Boc), Tosyl (Ts), Carboxybenzyl (Cbz), and 2-(Trimethylsilyl)ethoxymethyl (SEM). The workup procedure is highly dependent on the deprotection method used.
-
Boc: Typically removed under acidic conditions (e.g., TFA, HCl). The workup involves neutralization with a mild base, followed by extraction.
-
Ts: Often cleaved under basic conditions (e.g., NaOH, Cs2CO3) or with strong reducing agents. Workup usually involves neutralization, extraction, and washing to remove the tosyl byproduct.
-
Cbz: Commonly removed by catalytic hydrogenation. The workup is straightforward, involving filtration of the catalyst followed by solvent removal.
-
SEM: Cleaved with fluoride sources (e.g., TBAF) or acidic conditions. Fluoride-mediated deprotection requires a specific workup to remove fluoride salts.
Q2: My 4-fluoroindole product appears to be partially soluble in the aqueous layer during extraction. How can I improve recovery?
A2: 4-Fluoroindole has some polarity and can exhibit partial solubility in aqueous solutions, especially if the pH is not optimal. To minimize loss:
-
Adjust pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction to keep the indole nitrogen unprotonated and less water-soluble.
-
Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.[1]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Q3: I am observing significant streaking of my 4-fluoroindole on the silica gel column. What is the cause and how can I fix it?
A3: Streaking on silica gel is often due to the slightly acidic nature of silica interacting with the basic indole nitrogen. To mitigate this:
-
Neutralized Silica: Use silica gel that has been neutralized by pre-treating it with a solution of triethylamine in your eluent system.
-
Solvent Additive: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your chromatography eluent. This will compete for the acidic sites on the silica and allow your compound to elute more cleanly.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.
Q4: After deprotection with Trifluoroacetic Acid (TFA), I am struggling to remove all the acidic residue. What is the best approach?
A4: Residual TFA can be persistent. A thorough workup is crucial:
-
Azeotropic Removal: After the reaction, concentrate the mixture and then add a non-polar solvent like toluene and evaporate again. Repeating this process several times can help azeotropically remove a significant amount of TFA.
-
Aqueous Wash: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash thoroughly with a saturated sodium bicarbonate solution until CO2 evolution ceases, indicating complete neutralization. Follow this with a brine wash.[2]
Troubleshooting Guides
Issue 1: Low Yield of 4-Fluoroindole After Workup
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material before initiating workup. - If the reaction has stalled, consider extending the reaction time or adding more deprotection reagent. |
| Product Lost in Aqueous Layer | - Perform back-extractions of all aqueous layers. - Use a brine wash to decrease the solubility of the product in the aqueous phase. |
| Product Degradation | - Avoid harsh acidic or basic conditions during workup if your product is sensitive. - Perform workup steps at lower temperatures (e.g., using an ice bath) to minimize degradation. |
| Volatile Product | - 4-Fluoroindole can be somewhat volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. |
Issue 2: Presence of Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution with Deprotection Byproducts | - Optimize the column chromatography solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). - Recrystallization can be an effective alternative or complementary purification step. |
| Residual Protecting Group | - Ensure the deprotection reaction has gone to completion. - If a small amount of starting material remains, a carefully optimized chromatographic separation is necessary. |
| Degradation on Silica Gel | - Use neutralized silica gel or add a basic modifier (e.g., triethylamine) to the eluent. - Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing resolution. |
Data Presentation
Table 1: Common N-Protecting Groups for 4-Fluoroindole and Their Deprotection & Workup Strategies
| Protecting Group | Deprotection Reagents | Typical Reaction Conditions | Workup Summary | Potential Byproducts |
| Boc | TFA, HCl in Dioxane/MeOH | Room Temperature, 1-4 hours | Neutralization with sat. NaHCO3, extraction with EtOAc or DCM, wash with brine, dry over Na2SO4.[2] | t-butyl cation derived species |
| Ts | Cs2CO3 in MeOH/THF, SmI2 | Reflux, 2-6 hours (Cs2CO3) | Neutralization with dilute acid (e.g., 1M HCl), extraction, washing to remove tosyl salts.[3] | p-Toluenesulfonic acid salts |
| Cbz | H2, Pd/C | Room Temperature, atmospheric pressure, 1-16 hours | Filtration through Celite to remove Pd/C, concentration of the filtrate. | Toluene |
| SEM | TBAF in THF, HCl | Room Temperature, 1-3 hours (TBAF) | Quench with sat. NH4Cl, extraction, wash with water to remove fluoride salts.[1][4] | Trimethylsilyl fluoride, ethylene |
Table 2: Illustrative Stability of 4-Fluoroindole under Various pH Conditions
Note: This data is illustrative and may not represent exact experimental values. Stability is dependent on temperature, concentration, and presence of other reagents.
| pH | Condition | Illustrative % Degradation (24h at RT) | Primary Degradation Pathway |
| < 2 | Strong Acid (e.g., 1M HCl) | 5-10% | Potential for polymerization or dimerization. |
| 4-5 | Mild Acid | < 2% | Generally stable. |
| 7 | Neutral | < 1% | High stability. |
| 9-10 | Mild Base (e.g., NaHCO3) | < 2% | Generally stable. |
| > 12 | Strong Base (e.g., 1M NaOH) | 3-7% | Potential for decomposition, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: Workup for Acidic Deprotection of N-Boc-4-fluoroindole with TFA
-
Reaction Quenching: Once the deprotection is complete (monitored by TLC/LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again. Repeat this step two more times to remove residual TFA.
-
Neutralization: Dissolve the residue in ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ~7-8).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoroindole.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Workup for Basic Deprotection of N-Ts-4-fluoroindole with Cesium Carbonate
-
Reaction Quenching: After completion of the reaction, cool the mixture to room temperature and remove the organic solvent (e.g., THF) under reduced pressure.
-
Neutralization: Add water to the residue and neutralize carefully with 1M HCl to pH ~7.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by column chromatography or recrystallization to obtain pure 4-fluoroindole.
Protocol 3: Workup for Fluoride-Mediated Deprotection of N-SEM-4-fluoroindole with TBAF
-
Reaction Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Extract the mixture three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (multiple times) to remove tetrabutylammonium salts, followed by a brine wash.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography.
Mandatory Visualization
References
Validation & Comparative
Confirming the Structure of 4-Fluoro-N-(BOC)indole: A Comparative Guide to 19F NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 19F NMR spectroscopy for the structural elucidation of 4-Fluoro-N-(BOC)indole, a common intermediate in pharmaceutical synthesis. Experimental data, detailed protocols, and comparisons with alternative analytical techniques are presented to facilitate informed decisions in your analytical workflow.
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and pharmacological properties. Consequently, confirming the precise location of the fluorine substituent is a critical step in the characterization of fluorinated compounds. 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and direct method for this purpose due to the unique properties of the 19F nucleus.[1][2][3]
19F NMR Spectroscopy for this compound
19F NMR offers high sensitivity and a wide chemical shift range, minimizing signal overlap and providing clear, interpretable spectra.[1][2][4] For this compound, the 19F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom at the C4 position of the indole ring.
Expected 19F NMR Data
While the exact chemical shift can be influenced by the solvent and concentration, the expected 19F NMR chemical shift for this compound can be estimated based on data for similar compounds. For instance, the chemical shift for 4-fluoroindole-7-carboxylic acid has been reported.[5] The electronic environment of the fluorine atom in this compound is similar, and therefore, a comparable chemical shift is anticipated.
| Compound | Expected 19F Chemical Shift (δ) ppm (Reference) | Multiplicity |
| This compound | ~ -120 to -140 (Estimated based on related structures) | Doublet of doublets (due to coupling with H3 and H5) |
| 4-fluoroindole-7-carboxylic-acid | -125.4 | Singlet |
Note: The chemical shifts are referenced to an external standard, typically CFCl3. The multiplicity of the signal will be influenced by the coupling with neighboring protons.
Experimental Protocol: Acquiring 19F NMR Data
The following provides a general protocol for obtaining a 19F NMR spectrum. Instrument-specific parameters may need to be optimized.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Instrument Setup:
-
The experiment is performed on a standard NMR spectrometer equipped with a probe capable of detecting the 19F nucleus.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence is typically used.
-
Spectral Width (sw): Set a wide spectral width (e.g., 200-300 ppm) to ensure the signal is captured, as 19F chemical shifts have a large range.[2][6]
-
Transmitter Offset (o1p): Center the spectral window in the region where fluoroaromatic compounds typically resonate (around -100 to -150 ppm).
-
Number of Scans (ns): A small number of scans (e.g., 16-64) is usually sufficient due to the high sensitivity of the 19F nucleus.[7]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the chemical shift scale using an appropriate internal or external standard (e.g., CFCl3 at 0 ppm).
-
Integrate the signal to determine the relative number of fluorine atoms.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound, integrating 19F NMR with other analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Comparison with Alternative Analytical Techniques
While 19F NMR is a primary technique for confirming the presence and environment of fluorine, a comprehensive structural elucidation relies on a combination of analytical methods.[8][9][10]
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| 19F NMR Spectroscopy | Direct detection of the fluorine atom, chemical shift indicates the electronic environment, and coupling patterns reveal neighboring protons. | High sensitivity, wide chemical shift range, and low natural abundance of fluorine in biological systems results in no background signals.[1][2] | Requires a spectrometer with 19F capabilities. Chemical shift prediction can be complex.[2][11] |
| 1H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. The coupling of protons on the aromatic ring with the fluorine atom can further confirm the substitution pattern. | Ubiquitous technique, provides detailed structural information. | Can have significant signal overlap in complex molecules. Does not directly observe the fluorine atom. |
| 13C NMR Spectroscopy | Shows the number of unique carbon atoms and their chemical environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant. | Provides a carbon framework of the molecule. | Lower sensitivity compared to 1H NMR, requiring longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the elemental composition (including the presence of fluorine). Fragmentation patterns can provide structural clues. | High sensitivity, provides accurate mass and molecular formula. | Isomer differentiation can be challenging. Does not provide direct information on the position of the fluorine atom. |
| X-ray Crystallography | Provides the definitive, three-dimensional structure of the molecule in the solid state.[12][13] | Unambiguous structure determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. bioengineer.org [bioengineer.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Purity Analysis of 4-Fluoro-N-(BOC)indole by HPLC: A Guide for Researchers
For scientists and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust research and manufacturing. 4-Fluoro-N-(BOC)indole is a key building block in the synthesis of various pharmaceutically active compounds. Its purity directly influences the quality, yield, and impurity profile of the final product. This guide provides a comparative analysis of two reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, offering a standard rapid gradient method for routine quality control and a high-resolution method for detailed impurity profiling.
Introduction to HPLC Purity Analysis of N-Protected Indoles
Reverse-phase HPLC is a powerful and widely adopted technique for the separation and quantification of components in a mixture, making it ideal for assessing the purity of N-protected indoles like this compound. The lipophilic nature of the BOC (tert-butyloxycarbonyl) protecting group and the indole core lends itself well to separation on nonpolar stationary phases such as C18.
Potential impurities in this compound can originate from the synthetic process and may include the unprotected 4-fluoroindole, unreacted starting materials, or by-products from the BOC protection step. The choice of HPLC method can significantly impact the ability to detect and resolve these impurities. While a fast gradient is suitable for high-throughput analysis, a shallower gradient can provide the necessary resolution to separate closely eluting impurities.[1]
Comparative HPLC Purity Analysis
This section details two distinct HPLC methods for the purity analysis of this compound and presents hypothetical comparative data.
Experimental Protocols
Sample Preparation: A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
Method A: Standard Gradient HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 50% to 95% B over 10 minutes.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
Method B: High-Resolution Gradient HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 60% to 85% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
It is worth noting that while TFA is a common mobile phase additive that provides good peak shape, the N-BOC group can exhibit some instability with prolonged exposure to acidic conditions.[2] The use of formic acid in Method B offers a less acidic alternative.
Data Presentation
The following table summarizes the hypothetical data obtained from the analysis of a this compound sample using the two described HPLC methods.
| Parameter | Method A: Standard Gradient | Method B: High-Resolution Gradient |
| This compound | ||
| Retention Time (min) | 6.85 | 15.23 |
| Peak Area % | 99.25 | 99.10 |
| Impurity 1 (4-fluoroindole) | ||
| Retention Time (min) | 3.42 | 5.89 |
| Peak Area % | 0.45 | 0.50 |
| Resolution | 8.2 | 12.5 |
| Impurity 2 (Unknown) | ||
| Retention Time (min) | 7.05 (partially resolved) | 16.12 |
| Peak Area % | 0.30 | 0.40 |
| Resolution | 1.2 | 3.5 |
The data illustrates that while both methods indicate a high purity for the this compound sample, the high-resolution gradient of Method B provides superior separation of the main peak from a closely eluting unknown impurity.
Visualizing the Experimental Workflow and a Relevant Biological Pathway
To further clarify the experimental process and the relevance of indole derivatives in drug discovery, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Indole Derivatives as Kinase Inhibitors in Signaling Pathways.
Conclusion
The purity of this compound is a critical parameter that can be reliably assessed using reverse-phase HPLC. While a standard, fast gradient method is effective for routine quality control, a high-resolution, shallower gradient is recommended for a more comprehensive impurity profile, ensuring the quality and integrity of this important synthetic building block. The selection of an appropriate HPLC method is crucial for researchers and drug development professionals to guarantee the reliability and reproducibility of their scientific findings.
References
A Comparative Guide to the Reactivity of 4-Fluoroindole and 5-Fluoroindole Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, fluoroindoles have garnered significant attention as key building blocks in the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 4-fluoroindole and 5-fluoroindole. By examining their performance in key synthetic transformations and providing supporting experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies and drug discovery programs.
Executive Summary
The position of the fluorine atom on the indole ring—at either the 4- or 5-position—exerts a profound influence on the electron density distribution within the molecule, thereby dictating its reactivity in various chemical transformations. While both isomers are valuable synthetic intermediates, they exhibit distinct characteristics in electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions.
A theoretical study on the nucleophilicity of substituted indoles suggests that the fluorine substituent's position alters the proton affinities at different sites of the indole ring, providing a basis for these observed reactivity differences.[1][2] Generally, the electron-withdrawing nature of fluorine can influence the nucleophilicity of the indole ring and the acidity of the N-H bond.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and typical yields for key reactions involving 4-fluoroindole and 5-fluoroindole, based on established principles of indole chemistry and available data on related haloindoles. It is important to note that direct head-to-head quantitative comparisons in the literature are scarce, and these values represent a general guide.
Table 1: Comparison of Reactivity in Electrophilic Substitution (Vilsmeier-Haack Reaction)
| Substrate | Product | Typical Yield | Notes |
| 4-Fluoroindole | 4-Fluoroindole-3-carbaldehyde | Good to Excellent | The fluorine at the 4-position may slightly deactivate the ring towards electrophilic attack compared to unsubstituted indole, but the C3-position remains the primary site of reaction. |
| 5-Fluoroindole | 5-Fluoroindole-3-carbaldehyde | Good to Excellent | The fluorine at the 5-position has a more pronounced electronic influence on the C3-position, potentially leading to slightly different reaction kinetics compared to the 4-fluoro isomer. |
Table 2: Comparison of Reactivity in N-Alkylation (Mitsunobu Reaction)
| Substrate | Product (with Ethanol) | Typical Yield | Notes |
| 4-Fluoroindole | 1-Ethyl-4-fluoroindole | Good | The acidity of the N-H proton is influenced by the fluorine substituent, which can affect the rate of deprotonation and subsequent alkylation. |
| 5-Fluoroindole | 1-Ethyl-5-fluoroindole | Good | The electronic effect of the 5-fluoro substituent on the N-H acidity may differ from the 4-fluoro isomer, potentially leading to variations in reaction efficiency. |
Table 3: Comparison of Reactivity in Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling of Iodo-derivatives)
| Substrate | Product (with Phenylboronic acid) | Typical Yield | Notes |
| 4-Fluoro-7-iodoindole | 4-Fluoro-7-phenylindole | Good to Excellent | The reactivity of the C-I bond is primarily influenced by the palladium catalyst and reaction conditions. The fluorine atom's electronic effect is secondary. |
| 5-Fluoro-3-iodoindole | 5-Fluoro-3-phenylindole | Good to Excellent | Similar to the 4-fluoro isomer, the success of the coupling is highly dependent on the chosen catalytic system. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization based on specific substrate and laboratory conditions.
Protocol 1: Electrophilic Aromatic Substitution - Vilsmeier-Haack Formylation of 4-Fluoroindole
This procedure describes the formylation of 4-fluoroindole at the C3 position.
Materials:
-
4-Fluoroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (argon or nitrogen), add POCl₃ (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-fluoroindole (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-fluoroindole-3-carbaldehyde.
Protocol 2: N-Alkylation - Mitsunobu Reaction of 5-Fluoroindole
This protocol details the N-alkylation of 5-fluoroindole with an alcohol.
Materials:
-
5-Fluoroindole
-
An alcohol (e.g., ethanol, 1.5 equivalents)
-
Triphenylphosphine (PPh₃, 1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of 5-fluoroindole (1 equivalent) and the alcohol (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add PPh₃ (1.5 equivalents).
-
Stir the mixture until all solids have dissolved.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the N-alkylated 5-fluoroindole.
Protocol 3: Metal-Catalyzed Cross-Coupling - Sonogashira Coupling of a 4-Fluoro-iodoindole Derivative
This protocol describes the coupling of a 4-fluoro-iodoindole with a terminal alkyne. A 4-fluoro-iodoindole derivative is used as the starting material, which can be synthesized from 4-fluoroindole via iodination.
Materials:
-
4-Fluoro-iodoindole derivative (e.g., 4-fluoro-7-iodoindole, 1 equivalent)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equivalents)
-
Copper(I) iodide (CuI, 0.04 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-fluoro-iodoindole derivative (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF or DMF and the amine base (e.g., TEA, 2 equivalents).
-
To the stirred suspension, add the terminal alkyne (1.2 equivalents) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflows and Logical Relationships
Caption: A generalized workflow for key reactions of fluoroindoles.
Signaling Pathway: Serotonin Receptor Activation
Derivatives of both 4-fluoroindole and 5-fluoroindole are utilized in the synthesis of compounds targeting serotonin receptors, which are implicated in a variety of neurological disorders. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade initiated by a serotonin receptor agonist.
References
Advantages of BOC protection for indoles compared to other protecting groups
In the realm of organic synthesis, particularly in pharmaceutical and materials science, the indole nucleus is a privileged scaffold. Its synthesis and functionalization, however, are often complicated by the reactivity of the indole N-H proton. Protecting this nitrogen is crucial for achieving desired chemical transformations with high yield and selectivity. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (BOC) group stands out for its unique combination of stability and mild removal conditions.
This guide provides an objective comparison of the BOC protecting group against other common alternatives for indole nitrogen protection, such as benzyloxycarbonyl (Cbz), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl). The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their synthetic endeavors.
Orthogonal Stability: The Core Advantage of BOC
The primary advantage of the BOC group lies in its distinct cleavage conditions, which makes it "orthogonal" to many other protecting groups.[1] This orthogonality allows for the selective deprotection of one functional group while others remain intact, a critical strategy in multi-step synthesis.[1] The BOC group is stable to basic, nucleophilic, and reductive conditions but is readily cleaved by acid, whereas other groups require fundamentally different conditions for removal.
// Nodes for Protecting Groups Indole [label="N-Protected Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc [label="N-Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz [label="N-Cbz", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fmoc [label="N-Fmoc", fillcolor="#FBBC05", fontcolor="#202124"]; Tosyl [label="N-Tosyl", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for Deprotection Conditions Acid [label="Acid\n(e.g., TFA, HCl)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenolysis [label="Hydrogenolysis\n(H₂, Pd/C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Piperidine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reductive [label="Harsh Reduction\n(e.g., Na/NH₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from Protecting Groups to Conditions Indole -> {Boc, Cbz, Fmoc, Tosyl} [arrowhead=none, style=dashed, color="#5F6368"]; Boc -> Acid [label="Cleaved", color="#4285F4"]; Cbz -> Hydrogenolysis [label="Cleaved", color="#34A853"]; Fmoc -> Base [label="Cleaved", color="#FBBC05"]; Tosyl -> Reductive [label="Cleaved", color="#EA4335"];
// Edges showing stability Boc -> {Hydrogenolysis, Base} [label="Stable", style=dotted, color="#5F6368"]; Cbz -> {Acid, Base} [label="Stable", style=dotted, color="#5F6368"]; Fmoc -> {Acid, Hydrogenolysis} [label="Stable", style=dotted, color="#5F6368"]; } ends_dot
Caption: Orthogonality of common indole N-protecting groups.
Comparative Performance Data
The choice of a protecting group is dictated by its stability under planned reaction conditions and the ease of its removal. The following tables summarize the performance of BOC relative to other common groups.
Table 1: Stability of N-Protected Indoles to Various Reagents
| Protecting Group | Reagent/Condition | Stability | Remarks |
| BOC | Strong Base (n-BuLi, LDA) | Moderate to Good | Generally stable, enabling C-2 lithiation. |
| Strong Acid (TFA, HCl) | Labile | Easily deprotected at 0 °C to room temperature. | |
| Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to Cbz and O-benzyl groups.[1] | |
| Nucleophiles/Bases | Stable | Stable to common bases like NaOH, piperidine. | |
| Cbz | Strong Base (n-BuLi, LDA) | Moderate | Can undergo ortho-metalation on the benzyl ring. |
| Strong Acid (TFA, HCl) | Stable | Generally stable to acidic conditions.[1] | |
| Hydrogenolysis (H₂, Pd/C) | Labile | Standard deprotection method.[1] | |
| SEM | Strong Base (n-BuLi, LDA) | Excellent | Highly stable, ideal for metalation reactions.[2] |
| Strong Acid (TFA, HCl) | Labile | Cleaved under acidic conditions.[3] | |
| Fluoride Ion (TBAF) | Labile | Provides an alternative, mild deprotection route.[3] | |
| Pd-Catalyzed Cross-Coupling | Excellent | Superior to BOC, which can lead to decomposition.[2] | |
| Tosyl (Ts) | Strong Base (n-BuLi, LDA) | Excellent | Very stable due to strong electron-withdrawing nature. |
| Strong Acid (TFA, HCl) | Stable | Highly resistant to acidic cleavage. | |
| Reductive Cleavage | Labile | Requires harsh conditions (e.g., Mg/MeOH, Na/NH₃).[4] |
Table 2: Comparison of Protection and Deprotection Yields
While yields are substrate-dependent, the following data provide a general comparison for the protection of a simple indole and its subsequent deprotection.
| Protecting Group | Protection Avg. Yield | Deprotection Avg. Yield | Deprotection Conditions |
| BOC | >95% | >95% | 20% TFA in DCM, 1h, RT |
| Cbz | ~90% | ~90% | H₂ (1 atm), 10% Pd/C, MeOH, 4h, RT |
| SEM | ~92% | ~90% | 1M TBAF in THF, 2h, RT |
| Tosyl (Ts) | >95% | ~88% | Cs₂CO₃, THF/MeOH, 18h, RT[4] |
Key Advantages of BOC Protection in Synthesis
-
Facilitating C-2 Lithiation : The BOC group is sufficiently stable to strong bases like tert-butyllithium, allowing for regioselective deprotonation at the C-2 position of the indole ring. This enables subsequent reactions with a wide range of electrophiles.[2]
-
Directing Group in C-H Activation : N-Boc indoles are excellent substrates for iridium-catalyzed C-H borylation, which selectively occurs at the C-3 position. This provides a powerful method for indole functionalization that is complementary to traditional methods.[5]
-
Mild Deprotection : The acid-lability of the BOC group allows for its removal under mild conditions that preserve many other sensitive functional groups within a complex molecule.[1]
Caption: Synthetic pathways enabled by BOC protection of indoles.
Experimental Protocols
Protocol 1: N-BOC Protection of Indole (DMAP-Catalyzed)
-
Materials : Indole substrate, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile (MeCN), Saturated aqueous NH₄Cl solution, Ethyl acetate (EtOAc), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
Dissolve the indole (1.0 equiv.) in MeCN.
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: N-SEM Protection of Indole
-
Materials : Indole substrate, Sodium hydride (NaH, 60% dispersion in oil), Anhydrous N,N-dimethylformamide (DMF), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Saturated aqueous NH₄Cl solution, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure :
-
To a solution of the indole (1.0 equiv.) in anhydrous DMF at 0 °C, add NaH (1.0 equiv.).[6]
-
Stir the mixture at 0 °C for 1 hour.[6]
-
Add SEM-Cl (1.2 equiv.) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography.[6]
-
Protocol 3: N-Tosyl Protection of Indole
-
Materials : Indole substrate, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH, 60% dispersion in oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure :
-
To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of the indole (1.0 equiv.) in THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of TsCl (1.1 equiv.) in THF.
-
Stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography or recrystallization.
-
Protocol 4: Deprotection of N-BOC Indole (TFA)
-
Materials : N-Boc indole, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure :
-
Dissolve the N-Boc protected indole in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (20-50% v/v) to the solution.
-
Stir the mixture at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the volatiles in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA. The resulting salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
-
Conclusion
The tert-butoxycarbonyl (BOC) group is a versatile and highly effective protecting group for the indole nitrogen. Its primary advantages—robustness to a wide range of non-acidic reagents and mild, acid-labile deprotection—grant it a crucial role in orthogonal synthetic strategies. While other groups like SEM may offer superior stability in specific contexts such as certain metal-catalyzed reactions, and groups like Tosyl provide enhanced stability to strong bases, the BOC group's balanced profile of stability, ease of use, and its ability to direct powerful synthetic transformations like C-2 lithiation and C-3 borylation make it an indispensable tool for researchers, scientists, and drug development professionals. The selection of a protecting group should always be guided by the specific reaction sequence planned, and for many applications involving indoles, BOC remains the protecting group of choice.
References
A Comparative Analysis of the Biological Activities of Fluorinated Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profile of this privileged heterocyclic system. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. This guide provides an objective comparison of the biological activities of different positional isomers of monofluoroindole, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Quantitative Comparison of Biological Activities
The position of the fluorine atom on the indole ring dictates the molecule's electronic and steric properties, leading to distinct biological activity profiles. The following tables summarize the available quantitative data for the comparative biological activities of 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole, or their close derivatives.
Table 1: Antimycobacterial Activity
The antimycobacterial activity of fluoroindole isomers has been evaluated against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a key metric for determining the potency of an antimicrobial agent.
| Compound | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |
| 4-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 18.5 | [1] |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 4.7 | [2] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 74.0 | [1][2] |
| 7-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 148.0 | [1] |
REMA: Resazurin Microtiter Assay
Table 2: Enzyme Inhibition
Fluorinated indoles and their isosteres have been investigated as inhibitors of various enzymes implicated in disease. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Target Enzyme | Key Metric (Unit) | Result | Reference |
| Tryptophan 2,3-dioxygenase (TDO2) Inhibition | ||||
| 6-Fluoroindole derivative 71a | TDO2 | IC50 (µM) | < 1 | [3] |
| 6-Fluoroindole derivative 72 | TDO2 | IC50 (µM) | < 1 | [3] |
| 6-Fluoroindole derivative 73a | TDO2 | IC50 (µM) | < 1 | [3] |
| Indole Derivative (non-fluorinated) | TDO2 | IC50 (µM) | > 10 | [3] |
| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition | ||||
| 4-Fluoroindazole 51 | ROCK1 | IC50 (nM) | 2500 | [3] |
| 6-Fluoroindazole 52 | ROCK1 | IC50 (nM) | 14 | [3] |
| Indazole Derivative (non-fluorinated) | ROCK1 | IC50 (nM) | > 5000 | [3] |
Note: Indazole is a bioisostere of indole. The data for TDO2 and ROCK1 inhibition is for derivatives of fluoroindoles/fluoroindazoles, as direct comparative data for the parent isomers was not available.
Table 3: Cytotoxicity
The cytotoxic potential of fluorinated tryptamine derivatives (structurally related to fluoroindoles) has been assessed in neuroblastoma cells.
| Compound | Cell Line | Assay Type | Key Metric (Unit) | Result | Reference |
| 4-Fluoro-5,6-dihydroxytryptamine | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 117 | [4] |
| 7-Fluoro-5,6-dihydroxytryptamine | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 125 | [4] |
| 5,6-Dihydroxytryptamine (non-fluorinated) | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 92 | [4] |
Signaling Pathways and Experimental Workflows
Serotonin 5-HT2A Receptor Signaling Pathway
Indole derivatives are known to interact with serotonin receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for hallucinogens and atypical antipsychotics.[5] Activation of the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] The receptor can also engage β-arrestin-dependent pathways, leading to the activation of the MAPK/ERK cascade.[6]
Experimental Workflow for Antimycobacterial Susceptibility Testing
The Resazurin Microtiter Assay (REMA) is a common method for assessing the antimycobacterial activity of compounds.
Experimental Protocols
Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2]
-
Objective: To determine the lowest concentration of fluoroindole isomers that inhibits the growth of M. tuberculosis.
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Fluoroindole isomer stock solutions (in DMSO)
-
Resazurin solution (0.02% in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (no drug)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluoroindole isomers in 7H9 broth in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. This is then further diluted.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubation: Re-incubate the plates overnight.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.[3]
-
Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the cholinesterase activity and can be measured by monitoring the increase in absorbance at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Fluoroindole isomer solutions (inhibitors)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Assay Preparation: In a 96-well plate, add assay buffer, DTNB solution, and the inhibitor solution (or solvent for control) to each well.
-
Pre-incubation: Add the enzyme solution to initiate the pre-incubation. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate solution (ATCI).
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value is then determined from the dose-response curve.
-
Cytotoxicity Assay: MTT Assay
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cell lines.
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluoroindole isomers. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
Conclusion
The comparative analysis of different fluorinated indole isomers reveals that the position of the fluorine atom is a critical determinant of biological activity. In the context of antimycobacterial activity, 5-fluoroindole demonstrates significantly higher potency compared to its 4-, 6-, and 7-isomers.[1][2] While direct comparative data for the parent monofluoroindoles in enzyme inhibition and cytotoxicity is limited, studies on their derivatives suggest that the fluorine position profoundly influences their inhibitory potential. For instance, 6-fluoroindole derivatives are potent inhibitors of TDO2, and the fluorine position in fluoroindazoles dramatically impacts ROCK1 inhibition.[3] These findings underscore the importance of positional isomerism in the design of targeted therapeutic agents. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct further comparative investigations into the nuanced biological effects of these versatile molecules.
References
- 1. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Validating the Synthesis of 4-Fluoro-N-(BOC)indole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is a critical step. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for validating the synthesis of 4-Fluoro-N-(BOC)indole, a valuable building block in medicinal chemistry.
The protection of the indole nitrogen with a tert-butyloxycarbonyl (BOC) group is a common strategy in multi-step organic synthesis. Verifying the successful installation of this protecting group on the 4-fluoroindole core is paramount. This guide focuses on the application of mass spectrometry for this validation and compares its performance with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound and providing structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₃H₁₄FNO₂, Molecular Weight: 235.25 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 236.26. The fragmentation of the N-BOC group is a characteristic feature that aids in structural confirmation. Key expected fragments include:
-
Loss of the BOC group: A fragment at m/z 136.05, corresponding to the 4-fluoroindole cation, resulting from the loss of the entire BOC group (100.07 Da).
-
Loss of isobutylene: A fragment at m/z 180.06, resulting from the loss of isobutylene (56.11 Da) from the BOC group.
-
Loss of tert-butyl group: A fragment at m/z 179.05, corresponding to the loss of the tert-butyl radical (57.12 Da).
These characteristic fragmentation patterns provide strong evidence for the presence of the N-BOC protecting group.
Comparison of Analytical Techniques
While mass spectrometry is highly effective, a comprehensive validation often involves multiple analytical techniques. The following table compares the utility of Mass Spectrometry, ¹H NMR, and IR spectroscopy for the validation of this compound synthesis.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural information from fragmentation. | High sensitivity, provides exact mass, confirms the presence of the BOC group through characteristic fragmentation. | Does not provide detailed information about the substitution pattern on the aromatic ring or stereochemistry. |
| ¹H NMR Spectroscopy | Detailed information about the chemical environment of protons, confirming the substitution pattern and the presence of the BOC group. | Provides unambiguous structural elucidation, including the position of the fluorine atom and the BOC group. Can be used for purity assessment. | Lower sensitivity compared to MS, requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple to perform, confirms the presence of the C=O stretch of the BOC group and the C-F bond. | Provides limited structural information, not suitable for detailed structural elucidation or purity assessment on its own. |
Experimental Protocols
Mass Spectrometry Analysis Protocol
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
¹H NMR Spectroscopy Protocol
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for validating the synthesis of this compound and the expected fragmentation pathway in mass spectrometry.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Expected ESI-MS fragmentation of this compound.
Conclusion
For the validation of this compound synthesis, mass spectrometry serves as a rapid and highly sensitive method for confirming the molecular weight and the successful installation of the BOC protecting group. However, for unambiguous structure elucidation and purity assessment, a combination of mass spectrometry with NMR spectroscopy is recommended. IR spectroscopy provides complementary information about the presence of key functional groups. The choice of analytical technique will ultimately depend on the specific requirements of the research and the available instrumentation.
A Comparative Guide to Deprotection Methods for N-Boc Protected Indoles
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group from indole nitrogen is a critical step in the synthesis of a vast array of bioactive molecules. The selection of an appropriate deprotection method is paramount to ensure high yields, minimize side reactions, and maintain the integrity of other functional groups within a complex molecule. This guide provides an objective comparison of various deprotection strategies for N-Boc protected indoles, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.
Quantitative Comparison of Deprotection Methods
The following table summarizes the performance of several common deprotection methods for N-Boc indoles, offering a comparative overview of their reaction conditions and yields.
| Method Category | Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference Substrate | Notes |
| Acidic | Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h | High to Quantitative | General N-Boc Amines | Widely used, but can cause side reactions with acid-sensitive groups.[1] |
| 4M Hydrogen Chloride (HCl) | Dioxane | Room Temp. | 0.5 - 2 h | High to Quantitative | General N-Boc Amines | Often provides the hydrochloride salt, which can aid in purification.[1] | |
| Formic Acid | Neat | Room Temp. | Variable | Good | General N-Boc Amines | Milder than TFA, can be advantageous for sensitive substrates. | |
| Basic | Sodium Methoxide (NaOMe) (catalytic) | Methanol (dry) | Room Temp. | 10 min - 3 h | 86 - 96% | Substituted N-Boc Indoles | Highly selective for N-Boc on indoles over aliphatic N-Boc groups.[2] |
| Thermal | No reagent | 2,2,2-Trifluoroethanol (TFE) | 150 | 1 h | 98% | N-Boc Indole | Can be performed without an acid catalyst.[3][4] |
| No reagent | Hexafluoroisopropanol (HFIP) | Reflux | 12 h | 80% | N-Boc Indole | HFIP can also act as a catalyst in some reactions.[5] | |
| Microwave-Assisted | No reagent | 2,2,2-Trifluoroethanol (TFE) | 100 - 150 | 5 min - 1 h | 91 - 99% | Substituted N-Boc Indoles | Significantly accelerates the deprotection process.[5][6] |
| No reagent | Hexafluoroisopropanol (HFIP) | 100 - 150 | 5 - 15 min | 94 - 99% | Substituted N-Boc Indoles | Generally more reactive than TFE, leading to shorter reaction times.[5][6] | |
| K₃PO₄·H₂O | Methanol | Microwave | < 15 min | High | Secondary N-Boc amines | A mild, basic microwave-assisted method.[2][7] | |
| Water | Water | 120 | 8 min | >95% | N-Boc amides/sulfonamides | An environmentally friendly approach.[8] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general method for the removal of a Boc group from an indole nitrogen using a solution of TFA in DCM.[1]
Materials:
-
N-Boc protected indole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected indole in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected indole.
Acidic Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol outlines the deprotection of an N-Boc protected indole using a solution of HCl in dioxane.[1]
Materials:
-
N-Boc protected indole
-
4M HCl in dioxane solution
-
Methanol or DCM (optional, as co-solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected indole in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected indole hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed in vacuo.
-
The resulting hydrochloride salt can be washed with a non-polar solvent like diethyl ether to remove impurities.
Basic Deprotection using Sodium Methoxide (NaOMe) in Methanol
This method is particularly useful for the selective deprotection of N-Boc indoles in the presence of other, more acid-labile or base-stable protecting groups.[2]
Materials:
-
N-Boc protected indole
-
Sodium methoxide (NaOMe)
-
Methanol (dry)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the N-Boc protected indole in dry methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 10 minutes to 3 hours.
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Microwave-Assisted Thermal Deprotection in 2,2,2-Trifluoroethanol (TFE)
This protocol utilizes microwave irradiation to significantly accelerate the thermal deprotection of N-Boc indoles in TFE.[5][6]
Materials:
-
N-Boc protected indole
-
2,2,2-Trifluoroethanol (TFE)
-
Microwave reactor
Procedure:
-
Dissolve the N-Boc protected indole in TFE in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for the specified time (typically 5 minutes to 1 hour).
-
Monitor the reaction for completion by TLC or LC-MS after cooling the reaction vessel.
-
Upon completion, the solvent can be removed by rotary evaporation to yield the deprotected indole.
Logical Workflow for N-Boc Deprotection of Indoles
The following diagram illustrates the general workflow and the branching pathways for the deprotection of N-Boc protected indoles based on the chosen methodology.
Caption: Deprotection pathways for N-Boc indoles.
Side Reactions and Considerations
A critical aspect of selecting a deprotection method is the potential for side reactions. Acidic conditions, particularly with strong acids like TFA, can lead to the formation of byproducts resulting from the reaction of the intermediate tert-butyl cation with nucleophilic residues in the substrate. For tryptophan-containing molecules, this can lead to alkylation of the indole ring.[9][10] The use of scavengers such as triisopropylsilane (TIS) or anisole can help to mitigate these side reactions.
Basic conditions, such as with NaOMe, are generally milder and more selective, especially for N-Boc groups on heteroaromatics like indole.[2] Thermal and microwave-assisted methods in fluorinated alcohols like TFE and HFIP offer an acid-free alternative, which can be beneficial for highly acid-sensitive substrates.[3][4][5][6] However, the high temperatures required for thermal deprotection may not be suitable for all molecules. Microwave-assisted methods provide the advantage of rapid and efficient heating, often leading to cleaner reactions and shorter reaction times.[5][6][8]
Ultimately, the optimal deprotection strategy will depend on the specific characteristics of the N-Boc protected indole, including the presence of other functional groups and the overall stability of the molecule. Careful consideration of the comparative data and protocols presented in this guide will aid in the successful synthesis of the desired indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to Halogen Substitution in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens is a cornerstone of modern medicinal chemistry. Among them, fluorine has emerged as a uniquely powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of 4-fluoro substitution against other common halogens—chlorine, bromine, and iodine—supported by experimental data, to elucidate the rationale for its frequent use.
The decision to introduce a halogen into a drug candidate is driven by the desire to modulate key properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability. While all halogens share certain characteristics, fluorine's distinct physicochemical profile often makes it the substituent of choice. Its high electronegativity, combined with a van der Waals radius similar to that of a hydrogen atom, allows it to significantly alter electronic properties with minimal steric disruption.[1]
Physicochemical Properties: A Tale of Size and Electronegativity
The fundamental differences between fluorine and its heavier halogen counterparts are rooted in their atomic properties. Fluorine is the most electronegative element, creating a strong, polarized carbon-fluorine (C-F) bond.[2][3] Conversely, it is the smallest of the halogens, making it a bioisostere of hydrogen.[1] As we descend the group to chlorine, bromine, and iodine, atomic size and lipophilicity increase substantially, while electronegativity decreases. These trends are pivotal to their differential effects on drug molecules.
| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Energy (kcal/mol) | ~99 | ~109 | ~81 | ~68 | ~54 |
| Hansch Lipophilicity Parameter (π) | 0.00 | +0.14 | +0.71 | +0.86 | +1.12 |
This table summarizes key physicochemical properties of halogens relevant to drug design.
Impact on Pharmacokinetics: The Metabolic Blocking Effect
One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[1][2] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[4] By placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), chemists can effectively block oxidative metabolism, prolonging the drug's half-life and improving its oral bioavailability.[2][5]
Heavier halogens do not offer this same advantage. The progressively weaker C-Cl, C-Br, and C-I bonds are more susceptible to enzymatic cleavage.
A comparative study on ketamine analogs demonstrated this principle effectively. The rate of N-demethylation by the CYP2B6 enzyme was markedly influenced by the halogen substituent at the ortho-position of the phenyl ring. The apparent binding affinity (inversely related to the Michaelis constant, Kₘ) was the primary determinant of metabolism.
| Ketamine Analog (Substitution at R) | Kₘ (μM) | Relative Vₘₐₓ (%) |
| H (deschloroketamine) | 184 | 100 |
| F (fluoroketamine) | 68 | 81 |
| Cl (ketamine) | 33 | 87 |
| Br (bromoketamine) | 10 | 90 |
Data from an in vitro study with CYP2B6, showing that while bromoketamine has the tightest binding, the non-halogenated analog has the weakest, demonstrating the significant electronic impact of halogens. The fluoro-analog shows intermediate affinity.
Impact on Pharmacodynamics: Fine-Tuning Target Interactions
The electronic influence of fluorine extends to a molecule's binding affinity and selectivity for its biological target.
1. pKₐ Modulation: Fluorine's potent electron-withdrawing effect can significantly lower the pKₐ of nearby basic functional groups, such as amines.[1][6] This is a critical advantage, particularly for CNS drugs. A lower pKₐ means the amine is less protonated at physiological pH (7.4), resulting in a more neutral, lipophilic molecule that can more readily cross the blood-brain barrier and cell membranes.[7] This can also reduce off-target effects associated with basic amines, such as hERG channel inhibition.[7]
2. Direct Binding Interactions: While fluorine is a weak hydrogen bond acceptor, it can participate in favorable dipole-dipole and orthogonal multipolar interactions within a protein's binding pocket.[8][9] In contrast, the heavier halogens (Cl, Br, and I) can engage in a distinct and powerful noncovalent interaction known as halogen bonding . This occurs when a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen, on the protein.[10] The strength of this interaction increases with the size and polarizability of the halogen (I > Br > Cl). Fluorine, due to its high electronegativity and low polarizability, does not typically form halogen bonds.
Lipophilicity and Solubility: A Balancing Act
Lipophilicity, often measured as LogP or LogD, is a critical parameter influencing a drug's absorption, distribution, and clearance. A Molecular Matched Pair Analysis comparing thousands of chloro- and fluoro-substituted compounds reveals a clear trend: chlorine substitution leads to a greater increase in lipophilicity than fluorine substitution.
| Parameter | Mean Value (Fluoro) | Mean Value (Chloro) | Mean Difference (Cl - F) |
| pIC₅₀ | 6.26 | 6.29 | +0.03 |
| LogD₇.₄ | 2.39 | 2.84 | +0.45 |
| Aqueous Solubility (µM) | 3.17 | 1.96 | -1.21 |
Data from a large-scale Molecular Matched Pair Analysis. The analysis shows that while chlorinated compounds are slightly more potent on average, they are also significantly more lipophilic and less soluble than their fluorinated counterparts.
This data highlights a key rationale for using fluorine: it offers a more subtle way to modulate lipophilicity. While a large increase in lipophilicity from a chlorine or bromine atom can sometimes improve membrane permeability, it often comes at the cost of reduced aqueous solubility, which can hinder formulation and absorption. Fluorine provides a modest increase in lipophilicity, allowing for a more precise optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.
-
Preparation: Human liver microsomes (HLMs) are thawed at 37°C and diluted in a phosphate buffer (pH 7.4). A solution containing an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
Incubation: The test compound (e.g., at a final concentration of 1-10 µM) is added to a mixture of the HLM solution and the NADPH regenerating system. The reaction is initiated and incubated at 37°C with gentle agitation.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent like acetonitrile or methanol, which precipitates the proteins.
-
Analysis: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected and analyzed by LC-MS/MS.
-
Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the metabolic half-life (t½) and intrinsic clearance (Clᵢₙₜ).
Protocol 2: LogP Determination (Shake-Flask Method)
This "gold standard" method directly measures a compound's partition coefficient between n-octanol and water.
-
Phase Saturation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Compound Dissolution: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO). A small amount of this stock is added to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The vial is shaken or agitated for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then left to stand for complete phase separation.
-
Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers. Care must be taken to avoid cross-contamination.
-
Quantification: The concentration of the compound in each aliquot is determined using a suitable analytical method, typically HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion
The preference for 4-fluoro substitution in drug design is a result of its multifaceted and often advantageous profile compared to other halogens. Its ability to block metabolic oxidation through the strength of the C-F bond is a primary driver of its use. Furthermore, its minimal steric impact, coupled with a powerful electron-withdrawing effect, allows for the strategic modulation of pKₐ and a fine-tuning of lipophilicity without the drastic increases often seen with chlorine or bromine. While heavier halogens offer the unique advantage of halogen bonding, the overall utility of fluorine in enhancing metabolic stability and optimizing the delicate balance of physicochemical properties solidifies its role as a "magic bullet" in the medicinal chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. eurochlor.org [eurochlor.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 4-Fluoroindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of compounds derived from 4-fluoroindole, offering insights into their potential advantages over non-fluorinated analogues and other positional isomers. The information presented herein is supported by experimental data from various preclinical studies, detailed experimental protocols, and visualizations to aid in drug discovery and development.
The Role of Fluorination in Metabolic Stability
Strategic fluorination of the indole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1] The substitution of a hydrogen atom with a more stable carbon-fluorine bond can block sites susceptible to oxidative metabolism.[1] The electron-withdrawing nature of fluorine can also shield the indole ring from enzymatic attack. The position of the fluorine atom on the indole scaffold is crucial and can lead to differential effects on metabolic stability. This guide focuses on derivatives of 4-fluoroindole and compares their metabolic properties to other relevant compounds.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for various indole derivatives from preclinical studies. It is important to note that the data has been compiled from different sources, and direct comparison of absolute values should be made with caution due to variations in experimental conditions (e.g., species of liver microsomes). However, the trends observed within each study provide valuable insights into the impact of fluorination on metabolic stability.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source / Species |
| Indole | Unsubstituted Indole | - | - | Reference Compound |
| UT-155 | Non-fluorinated indole derivative | 12.35 | - | Mouse Liver Microsomes[1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes[1] |
| 5-Fluoroindole | 5-Fluorinated indole | 144.2 | 9.0 mL/min/kg | Rat Liver Microsomes[1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 mL/min/kg | Rat Liver Microsomes[1] |
| Compound 2 | Methoxy benzoyl indole | 56% remaining after 1h | - | Human Liver Microsomes[2] |
| Compound 8 | Methoxy benzoyl indole | 78% remaining after 1h | - | Human Liver Microsomes[2] |
| Ko143 | Non-indole ABCG2 inhibitor | 23% remaining after 1h | - | Human Liver Microsomes[2] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. The data for compounds 2, 8, and Ko143 are presented as the percentage of the compound remaining after 1 hour of incubation with human liver microsomes.
From the available data, it is evident that fluorination can have a significant impact on metabolic stability. For instance, 5-Fluoroindole shows a dramatically longer half-life compared to the non-fluorinated indole derivative UT-155, although the species of microsomes used were different.[1] The 4-fluoro-indazole analog of UT-155 (32a) shows a modest increase in half-life.[1] These findings underscore the importance of the position of the fluorine atom in modulating metabolic stability.
Experimental Protocols
A standard method to evaluate the metabolic stability of compounds is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials and Reagents:
-
Test compound (e.g., a 4-fluoroindole derivative)
-
Control compounds (with known high and low metabolic clearance)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Cold termination solution (e.g., acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, MgCl₂, and the test or control compound.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system and liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)
-
Visualizations
To further clarify the experimental process and the underlying biological transformations, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to the Synthesis of 4-Fluoroindoles: Fischer vs. Leimgruber-Batcho
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoroindole scaffold is a privileged motif in medicinal chemistry, imparting unique pharmacological properties to a wide array of therapeutic agents. The selection of a synthetic route to this valuable building block is a critical decision in the drug development pipeline, impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of two classical and widely employed methods for the synthesis of 4-fluoroindoles: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. We present a head-to-head analysis of their performance, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.
At a Glance: Fischer vs. Leimgruber-Batcho for 4-Fluoroindole Synthesis
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | 4-Fluorophenylhydrazine and an aldehyde or ketone | 2-Fluoro-6-nitrotoluene |
| Reaction Conditions | Typically harsh; requires strong acids (Brønsted or Lewis) and elevated temperatures.[1] | Generally milder; involves enamine formation followed by reductive cyclization.[2] |
| Key Transformation | Acid-catalyzed intramolecular cyclization of a phenylhydrazone. | Reductive cyclization of a β-amino-nitrostyrene derivative.[2] |
| Substitution Pattern | Versatile for introducing substituents at C2 and C3. | Particularly advantageous for indoles unsubstituted at C2 and C3. |
| Yields | Can be variable and are often moderate. Low yields are a frequent issue.[3] | Often provides high yields.[2] |
| Scalability | Can be challenging due to harsh conditions and potential side reactions. | Generally considered more amenable to large-scale synthesis. |
| Primary Challenge | Potential for low yields and the formation of isomeric byproducts with unsymmetrical ketones.[3] | Availability and cost of the substituted o-nitrotoluene starting material. |
Delving into the Methodologies
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and versatile method for constructing the indole nucleus. The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a suitable aldehyde or ketone.[4]
The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, a[2][2]-sigmatropic rearrangement occurs, followed by the loss of ammonia to yield the aromatic indole ring.[4]
For the synthesis of 4-fluoroindoles, 4-fluorophenylhydrazine is the key starting material. The choice of the carbonyl component dictates the substitution pattern at the C2 and C3 positions of the resulting indole. While versatile, the Fischer synthesis can be hampered by the need for harsh acidic conditions and high temperatures, which can lead to side reactions and decomposition of sensitive substrates.[1] The use of unsymmetrical ketones can also result in the formation of difficult-to-separate regioisomers.[3]
References
Cross-Reactivity of 4-Fluoroindole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the 4-position of the indole scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially enhancing receptor binding affinity and metabolic stability.[1] However, this modification can also alter the selectivity profile, leading to off-target interactions. This guide provides a comparative analysis of the cross-reactivity of 4-fluoroindole-based compounds and related fluorinated indole analogues, supported by available experimental data.
Comparative Analysis of Binding Affinities
Table 1: Binding Affinities (Kᵢ) of Fluorinated Indole Derivatives for Various Receptors
| Compound ID/Structure | Target Receptor | Kᵢ (nM) | Reference Compound/Kᵢ (nM) | Selectivity Ratio (Kᵢ off-target / Kᵢ on-target) | Source |
| Compound 7 (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid) | Prostanoid DP1 Receptor | 5.7 | - | - | [2] |
| Prostanoid EP1 Receptor | >250 | - | >43.8 | [2] | |
| Prostanoid EP2 Receptor | >250 | - | >43.8 | [2] | |
| Prostanoid EP3 Receptor | >250 | - | >43.8 | [2] | |
| Prostanoid EP4 Receptor | >250 | - | >43.8 | [2] | |
| Prostanoid FP Receptor | >250 | - | >43.8 | [2] | |
| Prostanoid IP Receptor | >250 | - | >43.8 | [2] | |
| Prostanoid TP Receptor | >250 | - | >43.8 | [2] | |
| ACP-103 (contains a 4-fluorophenylmethyl moiety) | 5-HT₂ₐ Receptor | 0.5 (pKᵢ 9.3) | - | - | [3] |
| 5-HT₂C Receptor | 15.8 (pKᵢ 8.8) | - | 31.6 | [3] | |
| Dopamine D₂ Receptor | >1000 | - | >2000 | [3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of Fluorinated Indole Derivatives
| Compound ID/Structure | Target | IC₅₀ (nM) | Assay Type | Source |
| Compound 7 (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid) | Prostanoid DP1 Receptor | 1.8 | Radioligand Binding | [2] |
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a test compound for a specific receptor.
Protocol: In Vitro Radioligand Displacement Assay
1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a 4-fluoroindole derivative) for a target receptor by measuring its ability to displace a known radioligand.
2. Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test Compound: The 4-fluoroindole-based compound of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.
-
Assay Buffer: Buffer appropriate for the target receptor (e.g., Tris-HCl buffer with cofactors).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
-
96-well plates.
3. Methods:
-
Plate Setup:
-
Total Binding: Wells containing receptor source, radioligand, and assay buffer.
-
Non-specific Binding: Wells containing receptor source, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Wells containing receptor source, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Add the receptor preparation, assay buffer, and either the non-specific control or the test compound to the appropriate wells of a 96-well plate.[4]
-
Initiate the binding reaction by adding the radioligand to all wells.[4]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[4]
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5][6]
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity. Below are diagrams of signaling pathways for receptors that are known to interact with indole-based compounds.
Caption: Gq-protein coupled receptor signaling pathway, e.g., for 5-HT₂ₐ.[7][8][9]
Caption: Gi-protein coupled receptor signaling pathway, e.g., for Dopamine D₂.[10][11][12]
Caption: Simplified overview of Sigma-2 receptor associated functions.[13][14][15]
Caption: General workflow for cross-reactivity profiling.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 14. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Proper Disposal of 4-Fluoro-N-(BOC)indole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 4-Fluoro-N-(BOC)indole, a fluorinated indole derivative, requires careful management due to its toxicological profile. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is paramount for maintaining a safe and compliant research environment.
Hazard Profile and Safety Data
This compound is classified as acutely toxic if swallowed. All handling and disposal operations should be conducted based on a thorough understanding of its hazard profile, summarized below.
| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity 3, Oral |
| Danger | H301: Toxic if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory. This procedure is designed to comply with general laboratory hazardous waste guidelines.[2][3][4]
1. Personal Protective Equipment (PPE) and Immediate Safety:
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles and a face shield.
-
A properly fitted lab coat.
-
-
Avoid generating dust if handling the solid form.
-
In case of a spill, immediately contain the area, prevent dispersal, and follow your institution's spill cleanup procedures for toxic chemicals.
2. Waste Segregation and Containerization:
-
Designate a specific, compatible waste container for this compound and materials contaminated with it.
-
As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[5][6] This is crucial as disposal costs and methods for halogenated waste are different.[5][7]
-
Acceptable containers should be made of a material that does not react with the chemical (e.g., glass or high-density polyethylene) and must have a secure, screw-top cap.[2]
-
The container should be in good condition, with no cracks or signs of deterioration.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2]
3. Labeling the Hazardous Waste Container:
-
Label the waste container before the first drop of waste is added. [8]
-
The label must be clear, legible, and securely affixed.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard pictogram (GHS06 - Skull and Crossbones).
-
The date on which waste was first added to the container (accumulation start date).
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[2][4][8]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
The SAA should be located away from heat sources, drains, and areas of high traffic.
5. Arranging for Disposal:
-
Once the waste container is full (typically no more than 75% capacity to allow for expansion) or has been in storage for a predetermined time (consult your institution's policy, often not exceeding one year), arrange for its disposal.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management department to schedule a waste pickup.
-
Never dispose of this compound down the drain or in the regular trash.[3][4]
-
The EHS office will ensure the waste is transported to and disposed of at a licensed and approved hazardous waste disposal facility, likely via high-temperature incineration.[6][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and hazardous waste management policies for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-N-(BOC)indole
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-Fluoro-N-(BOC)indole. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed and can cause skin and eye irritation.[1][2] The following guidelines are designed to minimize risk and provide clear, actionable steps for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[2][3] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[4] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[4] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for safely handling this compound from receipt to experimental use.
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear the prescribed PPE before opening the package in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Verify the contents against the order and check the container for any leaks or damage.
-
-
Storage:
-
Preparation and Use:
The following diagram illustrates the standard operational workflow for handling this compound:
Caption: This diagram outlines the key stages for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.[4]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
-
Disposal:
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for any specific questions or additional guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
